Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBTMNCGYLTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906037 | |
| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-91-3 | |
| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" molecular weight
An In-depth Technical Guide on Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 153.14 g/mol | [1][2][3] |
| Molecular Formula | C₇H₇NO₃ | [1][2][4] |
| CAS Number | 10128-91-3 | [1][3][4][5][6] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Inert atmosphere, room temperature | [1][3] |
| IUPAC Name | methyl 2-hydroxynicotinate | [3] |
Experimental Protocols: Synthesis
The synthesis of 2-oxo-1,2-dihydropyridine derivatives, including the title compound and its analogs, can be achieved through various routes. Below are detailed experimental protocols from the literature.
Protocol 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-Carboxylic Acid Derivatives
This protocol describes a general method for synthesizing derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid from an anilinomethylidene derivative of Meldrum's acid and active methylene nitriles.[7]
Step 1: Preparation of 2,2-Dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione
-
A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (21.6 mL, 0.13 mol), and freshly distilled aniline (9.1 mL, 0.1 mol) is refluxed with vigorous stirring for 5 minutes, resulting in a syrupy mass.
-
The reaction mass is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes.
-
After cooling to approximately 20°C with stirring, the mixture is diluted with water to a total volume of 100 mL.
-
After 2 hours, the product is filtered off and washed sequentially with water, twice with 60% ethanol, and finally with hexane.
Step 2: Synthesis of 2-Oxo-1,2-dihydropyridine Derivatives
-
Potassium hydroxide (1.12 g, 0.02 mol) is added to a vigorously stirred suspension of the product from Step 1 (0.01 mol) and a cyano(thio)acetamide (0.01 mol) in 10 mL of ethanol.
-
The reaction mixture is stirred for 24 hours.
-
The mixture is then acidified with concentrated HCl to a pH of 5 and left for 3 hours.
-
The resulting precipitate is filtered off and washed successively with water and ethanol to yield the final product.
Protocol 2: Synthesis via Hydrolysis of Nitrile Precursors
This method is used for preparing a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids and involves the hydrolysis of the corresponding nitriles.[8]
Step 1: Synthesis of Sodium Enolates
-
The appropriate ketone is reacted with ethyl formate and sodium or sodium hydride to synthesize the sodium enolate of the corresponding 3-substituted 3-oxopropionaldehyde.
Step 2: Preparation of Nitriles
-
The sodium enolate from Step 1 is reacted with cyanoacetamide to produce the corresponding 1,2-dihydro-2-oxo-3-pyridinecarbonitrile.
Step 3: Hydrolysis to Carboxylic Acid
-
The nitrile from Step 2 is hydrolyzed to yield the final 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid product.
Logical and Workflow Diagrams
The following diagrams illustrate the synthesis workflow and a potential logical pathway for the biological application of this class of compounds.
Caption: General workflow for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.
Caption: Proposed mechanism of action for 2-oxo-1,2-dihydropyridine derivatives as bioactive agents.
Biological Activity and Potential Applications
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been identified as promising candidates for drug development.
-
Hypoglycemic Agents : Certain analogs, such as 1,2-dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid, have demonstrated hypoglycemic properties.[8] A study of structure-activity relationships revealed that the nature of the substituent at the 6-position is critical for this activity.[8]
-
Enzyme Inhibition : The structural motif of a substituted heterocyclic ring is common in enzyme inhibitors. For instance, a structurally related compound, 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Sunitinib), is a potent tyrosine kinase inhibitor.[9] This suggests that derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid could be explored for their potential as inhibitors of various enzymes, including kinases.
-
Drug Precursors : These compounds serve as versatile scaffolds or "drug precursors" in medicinal chemistry for the synthesis of more complex molecules with desired therapeutic properties.[7] Their functional groups allow for a variety of chemical modifications to optimize biological activity and pharmacokinetic profiles.
References
- 1. 10128-91-3|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 10128-91-3 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 10128-91-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS No: 10128-91-3). The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An accurate understanding of its physical properties is crucial for its synthesis, purification, formulation, and handling.
Quantitative Data Summary
The following table summarizes the available quantitative physical property data for this compound.
| Physical Property | Value | Source/Method |
| Molecular Formula | C₇H₇NO₃ | - |
| Molecular Weight | 153.14 g/mol | - |
| Melting Point | 153 - 155 °C | Experimental |
| Boiling Point | Data not available | Experimental determination recommended |
| Density | ~1.3 g/cm³ | Predicted |
| Solubility | Data not available | Experimental determination recommended |
| pKa | Data not available | Experimental determination recommended |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
The melting point was determined using a standard capillary melting point apparatus.
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[1][2]
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute for an initial approximate determination.[3]
-
For an accurate measurement, the apparatus is cooled, and a fresh sample is heated at a slow rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[4]
Boiling Point Determination (Microscale Method)
Due to the likely high boiling point and potential for decomposition, a microscale boiling point determination is recommended.
Procedure:
-
A small amount of the liquid sample (if applicable) is placed in a micro test tube or a melting point capillary tube.
-
A smaller, inverted capillary tube is placed inside the larger tube to act as a boiling chip.[5]
-
The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[6]
-
The temperature is raised until a steady stream of bubbles emerges from the inner capillary.[5]
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the inner capillary is recorded as the boiling point.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for purification and formulation.
Procedure:
-
To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).[7]
-
The tubes are agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).[7]
-
The solubility is observed and can be classified as soluble, partially soluble, or insoluble.[8][9] For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.
pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) can be determined by UV-Vis spectrophotometry if the compound possesses a chromophore and its absorbance spectrum changes with pH.
Procedure:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of this compound is prepared in a suitable solvent.
-
A constant aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same total concentration of the compound but different pH values.[10]
-
The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH.[11][12]
-
The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal.[12]
Synthesis Workflow
The synthesis of this compound can be achieved via the esterification of 2-hydroxynicotinic acid. A generalized workflow for this process is depicted below.
This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is strongly recommended that the physical properties for which experimental data is currently unavailable be determined empirically.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. pennwest.edu [pennwest.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. chymist.com [chymist.com]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. ulm.edu [ulm.edu]
- 11. Virtual Labs [mas-iiith.vlabs.ac.in]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectra Analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds. This document also outlines detailed experimental protocols for its synthesis and NMR analysis, making it a valuable resource for researchers working with 2-pyridone derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery.
Predicted NMR Spectral Data
The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are derived from the known spectral characteristics of 2-pyridone and methyl nicotinate derivatives. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |
| ~11.9 | br s | 1H | NH | - |
| ~8.0 | dd | 1H | H-6 | J = 6.4, 1.8 |
| ~7.5 | dd | 1H | H-4 | J = 9.2, 1.8 |
| ~6.3 | t | 1H | H-5 | J = 7.8 |
| 3.75 | s | 3H | -OCH ₃ | - |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~165.0 | C =O (ester) |
| ~161.5 | C =O (pyridone) |
| ~145.0 | C -6 |
| ~140.0 | C -4 |
| ~118.0 | C -3 |
| ~105.0 | C -5 |
| ~52.0 | -OC H₃ |
Experimental Protocols
Synthesis of this compound
This protocol is an adapted procedure based on the general synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives and standard esterification methods.
Materials:
-
2-Hydroxynicotinic acid
-
Methanol (reagent grade, anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxynicotinic acid (1.39 g, 10 mmol) and anhydrous methanol (50 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the synthesized this compound and transfer it to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the NMR tube and vortex the mixture until the sample is completely dissolved.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H and ¹³C NMR spectra using a 400 MHz (or higher) NMR spectrometer.
-
For the ¹H NMR spectrum, use standard acquisition parameters. For the ¹³C NMR spectrum, use a proton-decoupled sequence.
-
Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the NMR spectral analysis of this compound.
An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, also known by its tautomeric form, Methyl 2-hydroxynicotinate, is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive analysis of its chemical structure, bonding characteristics, and key physicochemical properties. It includes detailed summaries of spectroscopic data, representative experimental protocols for its synthesis, and an exploration of its potential biological significance, particularly in the context of its anti-inflammatory properties. While a definitive single-crystal X-ray structure for this specific ester is not publicly available, this guide leverages data from closely related analogs to provide robust insights into its molecular geometry and intermolecular interactions.
Chemical Structure and Tautomerism
This compound exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. The IUPAC name corresponds to the lactam, while its common synonym, Methyl 2-hydroxynicotinate, refers to the lactim.
The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine ring.[2][3] In polar solvents, the 2-pyridone (lactam) form is generally favored, whereas in the gas phase or nonpolar solvents, the 2-hydroxypyridine (lactim) form can be more prevalent.[2][3] Computational studies and spectroscopic evidence on related 2-hydroxypyridines confirm this dynamic equilibrium.[4]
Caption: Tautomeric equilibrium between the keto and enol forms.
Bonding and Molecular Geometry
While a crystal structure for this compound is not available, analysis of related structures such as 6-methylnicotinic acid provides valuable insights.[5] The pyridine ring is expected to be nearly planar. The bonding within the ring will be a hybrid of the representations of the two tautomeric forms, with significant delocalization of π-electrons.
In the solid state, intermolecular interactions are anticipated to play a crucial role in the crystal packing. Hydrogen bonding is a key feature in related nicotinic acid derivatives, often forming dimers or extended networks.[5] For this compound, N-H---O hydrogen bonds between the amide groups of adjacent molecules in the lactam form are highly probable. In the lactim form, O-H---N hydrogen bonds between the hydroxyl group and the pyridine nitrogen of a neighboring molecule would be expected. Additionally, π-π stacking interactions between the aromatic rings are likely to contribute to the stability of the crystal lattice.[5]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on data from closely related compounds and general spectroscopic principles for this class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | N-H (lactam) or O-H (lactim) |
| ~8.0-8.2 | dd | 1H | H6 |
| ~7.5-7.7 | dd | 1H | H4 |
| ~6.3-6.5 | t | 1H | H5 |
| ~3.9 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (ester) |
| ~160-165 | C2 (C=O or C-OH) |
| ~140-145 | C6 |
| ~135-140 | C4 |
| ~115-120 | C3 |
| ~105-110 | C5 |
| ~52 | -OCH₃ |
Note: The exact chemical shifts will be dependent on the solvent and the predominant tautomeric form.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 (broad) | N-H Stretch | Amide (lactam) |
| ~3000 | C-H Stretch | Aromatic/Alkyl |
| 1720-1740 | C=O Stretch | Ester |
| 1650-1670 | C=O Stretch | Amide (lactam) |
| 1580-1620 | C=C/C=N Stretch | Pyridine Ring |
| 1100-1300 | C-O Stretch | Ester |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 153. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 122, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z = 94. Further fragmentation of the pyridine ring would also be observed.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on general methods for the synthesis of 2-pyridone derivatives.
Reaction: Esterification of 2-hydroxynicotinic acid.
Materials:
-
2-Hydroxynicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-hydroxynicotinic acid (1 equivalent) in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Workflow for the synthesis of the target compound.
Biological Activity and Signaling Pathways
Nicotinic acid and its derivatives are known to possess anti-inflammatory properties.[6][7][8] The primary mechanism of action is believed to be mediated through the G protein-coupled receptor, GPR109A (also known as HM74A or the nicotinic acid receptor).[9]
Activation of GPR109A on immune cells, such as monocytes and macrophages, leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits the NF-κB signaling pathway.[9] The inhibition of NF-κB, a key transcription factor for pro-inflammatory genes, results in the reduced production and secretion of inflammatory mediators like TNF-α and interleukin-6 (IL-6).[6][9]
While direct studies on this compound are limited, it is plausible that it acts as a pro-drug or an active agonist at the GPR109A receptor, thereby exerting anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathway.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery and development. Its structural features, characterized by the lactam-lactim tautomerism and the capacity for extensive intermolecular interactions, are crucial for its chemical behavior and biological activity. The spectroscopic and synthetic data, compiled and interpreted in this guide, provide a solid foundation for further research. The likely involvement of this compound in the GPR109A-mediated anti-inflammatory pathway highlights its therapeutic potential. Future studies focusing on obtaining a definitive crystal structure and conducting detailed biological evaluations are warranted to fully elucidate the structure-activity relationships and therapeutic applications of this and related nicotinic acid derivatives.
References
- 1. scbt.com [scbt.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 9. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism and Stability of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its chemical behavior is governed by a fascinating interplay of tautomerism and stability, which are critical parameters influencing its reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomeric equilibrium and stability of this compound, drawing upon available spectroscopic, computational, and synthetic data. The document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this scaffold.
Introduction
The 2-pyridone ring system is a prevalent motif in numerous biologically active compounds. The tautomeric nature of this scaffold, existing in equilibrium between the lactam (oxo) and lactim (hydroxy) forms, plays a pivotal role in its chemical and pharmacological properties. This compound, an ester derivative, is a key building block in the synthesis of more complex molecules. Understanding its predominant tautomeric form and its stability under various conditions is paramount for predictable and efficient drug development.
Tautomerism of this compound
The tautomeric equilibrium of this compound involves the interconversion between the lactam (2-oxo) and lactim (2-hydroxy) forms.
Figure 1: Tautomeric equilibrium between the lactam and lactim forms.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents.
Influence of Solvent
For 2-pyridone systems in general, the lactam tautomer is predominantly favored in polar solvents, while the lactim form can be more stable in the gas phase or non-polar solvents. This is attributed to the greater polarity of the lactam form, which is stabilized by interactions with polar solvent molecules. Computational studies on 2- and 4-pyridones have confirmed that an increase in medium polarity leads to a higher population of the lactam tautomer.[1] For 3-ethoxycarbonyl-2(1H)-pyridone, a closely related compound, UV spectroscopy in chloroform (a non-polar solvent) revealed the co-existence of both lactam and lactim tautomers.[2]
Computational Studies
Ab initio and Density Functional Theory (DFT) calculations on 2-pyridone have shown that the energy difference between the lactam and lactim tautomers is small.[3] Theoretical investigations on substituted 2-pyridones indicate that the position of the tautomeric equilibrium can be modulated by the inductive and resonance effects of the substituents.[1] Electron-withdrawing groups, such as the methoxycarbonyl group at the 3-position, are expected to influence the electron distribution in the ring and thereby the relative stability of the tautomers. Studies on milrinone analogues, which are 2-pyridone derivatives, suggest that electron-withdrawing substituents favor the less polar hydroxypyridine (lactim) tautomer.[4]
Spectroscopic Evidence
Table 1: Summary of Factors Influencing Tautomeric Equilibrium
| Factor | Influence on Equilibrium | Rationale |
| Solvent Polarity | Polar solvents favor the lactam form. | The more polar lactam tautomer is stabilized by dipole-dipole interactions with polar solvent molecules.[1] |
| Substituents | Electron-withdrawing groups may favor the lactim form. | Substituents alter the electron density within the pyridine ring, affecting the relative stability of the tautomers.[4] |
| Temperature | Lower temperatures can favor the dimeric lactam form. | The monomer-dimer equilibrium, which can be temperature-dependent, can in turn influence the tautomeric equilibrium.[2] |
Stability of this compound
The stability of this compound is a critical consideration for its synthesis, storage, and formulation.
Chemical Stability
The compound is generally stable under recommended storage conditions.[5] However, as an ester, it is susceptible to hydrolysis under acidic or basic conditions, which would yield 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and methanol. The presence of the electron-withdrawing pyridine ring may influence the rate of hydrolysis compared to simple aliphatic or aromatic esters.
Thermal Stability
Specific data on the thermal decomposition of this compound is not extensively reported. However, studies on related volatile compounds containing this moiety in oolong tea suggest that it can be formed and detected at elevated temperatures during roasting processes.[6][7] This implies a degree of thermal stability, although quantitative kinetic parameters for its decomposition are not available.
Experimental Protocols
While specific experimental protocols for determining the tautomeric ratio and stability of this compound are not detailed in the reviewed literature, the following methodologies are generally applicable.
Synthesis of this compound
A documented synthesis involves the esterification of 2-hydroxynicotinic acid (1,2-dihydro-2-oxo-3-pyridinecarboxylic acid).[8]
Protocol:
-
A mixture of 2-hydroxynicotinic acid (5.40 mmol), concentrated sulfuric acid (5.4 ml), and methanol (10.8 ml) is prepared.
-
The mixture is heated in a microwave reactor to 80°C for 55 minutes (Power: 200W, Pressure: 100 psi, with stirring).
-
After cooling, the methanol is evaporated.
-
The residue is worked up to isolate the product.
References
- 1. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of the volatile fingerprints of roasted and unroasted oolong tea by sensory profiling and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
The Synthetic Versatility of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: A Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, also known by its tautomeric name Methyl 2-hydroxynicotinate, is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its reactivity is characterized by the interplay of the pyridone ring, the ester functionality, and the tautomeric equilibrium between the lactam and lactim forms. This guide provides an in-depth analysis of its reactivity profile, supported by experimental data and detailed protocols to facilitate its use in research and development.
Core Reactivity Principles
The reactivity of this compound is governed by several key features:
-
Tautomerism: The molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is influenced by factors such as solvent polarity and pH, and it dictates the regioselectivity of certain reactions, particularly alkylation.
-
Nucleophilicity: The nitrogen atom of the pyridone ring and the oxygen atom of the hydroxyl group (in the lactim form) are nucleophilic centers, susceptible to alkylation and acylation reactions.
-
Electrophilic Aromatic Substitution: The pyridone ring can undergo electrophilic substitution reactions, such as nitration and halogenation, although the electron-withdrawing nature of the ester group can influence the regioselectivity and reaction conditions.
-
Cross-Coupling Potential: The pyridone ring can be functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, after appropriate halogenation to introduce a suitable handle.
Key Reactions and Experimental Protocols
This section details the primary reactions of this compound, providing experimental protocols where available from the literature for analogous systems.
N-Alkylation and O-Alkylation
The alkylation of this compound can occur at either the nitrogen or the oxygen atom, depending on the reaction conditions. Generally, polar aprotic solvents and the use of a strong base favor N-alkylation, while O-alkylation can be promoted under different conditions.
General Experimental Protocol for N-Alkylation of 2-Pyridones (Adapted from analogous systems):
To a solution of the 2-pyridone (1 equivalent) in a suitable solvent such as THF, is added a base like tetraethylammonium fluoride (5 equivalents). The alkyl halide (1 equivalent) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Logical Workflow for Alkylation Regioselectivity:
Caption: Regioselectivity in the alkylation of the title compound.
Electrophilic Aromatic Substitution
Nitration of the pyridone ring introduces a nitro group, a valuable synthon for further transformations. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids. The electron-withdrawing ester group is expected to direct the substitution to the meta-position relative to itself.
General Experimental Protocol for Nitration of an Aromatic Ester (Adapted from Methyl Benzoate):
Concentrated sulfuric acid (e.g., 4 mL) is added slowly to the methyl ester (e.g., 2.0 g) with swirling and cooling in an ice-water bath. A nitrating mixture is prepared by slowly adding concentrated sulfuric acid (e.g., 1.5 mL) to concentrated nitric acid (e.g., 1.5 mL) in a separate cooled test tube. This nitrating mixture is then added dropwise to the ester solution over approximately 15 minutes, maintaining the temperature below 6 °C. After the addition is complete, the reaction mixture is allowed to stand at room temperature for 15 minutes. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized.[2]
Signaling Pathway for Electrophilic Nitration:
Caption: Mechanism of electrophilic nitration.
Halogenation, typically with chlorine or bromine, introduces a halogen atom onto the pyridone ring, which can serve as a handle for cross-coupling reactions. The reaction conditions often involve the use of a Lewis acid catalyst.
General Considerations for Halogenation:
The choice of halogenating agent and catalyst is crucial. For instance, bromination can be achieved using bromine in the presence of a Lewis acid like iron(III) bromide. The regioselectivity will be influenced by the existing substituents on the ring.
C-Acylation
Friedel-Crafts acylation can be employed to introduce an acyl group onto the pyridone ring. This reaction typically requires a strong Lewis acid catalyst.
General Experimental Protocol for Friedel-Crafts Acylation (Conceptual):
To a solution of the substrate in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added. The acylating agent (e.g., an acyl chloride) is then added dropwise at a low temperature. The reaction is stirred until completion, then quenched with ice-water. The organic layer is separated, washed, dried, and concentrated. The product is purified by chromatography.
Experimental Workflow for a Generic Acylation Reaction:
Caption: A typical workflow for a Friedel-Crafts acylation experiment.
Suzuki-Miyaura Cross-Coupling
Following halogenation of the pyridone ring, the resulting aryl halide can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
General Reaction Scheme for Suzuki-Miyaura Coupling:
A mixture of the halogenated pyridone derivative, a boronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the starting material is consumed. The product is then isolated through standard workup and purification procedures.[3][4]
Quantitative Data Summary
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Alkylation | 2-Hydroxypyrimidine | Benzyl chloride, Et₄NF, THF, rt, overnight | N-Benzyl-2-pyrimidone | High | [1] |
| Nitration | Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄, 0-15°C | Methyl 3-nitrobenzoate | 81-85 | [5] |
| C-Acylation | 2-Methylfuran | 4-Methylbenzoylbenzotriazole, ZnBr₂, DCE, 90°C, 3h | (5-Methylfuran-2-yl)(p-tolyl)methanone | 84 | [6] |
| Suzuki Coupling | Aryl Tosylates | Arylboronic acids, Pd(OAc)₂, CM-phos, K₃PO₄, Toluene/H₂O, 100°C | Biaryl compounds | High | [7] |
Conclusion
This compound is a valuable and reactive scaffold in organic synthesis. Its reactivity is dominated by its tautomeric nature and the interplay of the functional groups on the pyridone ring. This guide provides a foundational understanding of its key reactions, offering insights into experimental design and potential synthetic applications. Further research into the specific reaction conditions and optimization for this particular molecule will undoubtedly unlock its full potential in the development of novel chemical entities.
References
- 1. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a heterocyclic compound belonging to the 2-pyridone class, has garnered significant interest in various scientific disciplines. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and known physicochemical and biological properties. While the broader class of 2-pyridones is well-recognized for its diverse pharmacological activities, this document focuses on the specific data available for the methyl ester derivative. Its presence as a natural product in oolong tea is also discussed. This guide aims to be a valuable resource for researchers in medicinal chemistry, natural products, and drug development by consolidating the current knowledge and highlighting areas for future investigation.
Introduction
The 2-pyridone scaffold is a prominent structural motif in a vast array of natural products and synthetic molecules of medicinal importance. The inherent ability of the 2-pyridone ring to act as a versatile pharmacophore has led to its incorporation into drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. This compound represents a fundamental building block within this class of compounds. Its history is intertwined with the broader exploration of nicotinic acid and its derivatives. Nicotinic acid, or vitamin B3, was first synthesized in 1867 through the oxidation of nicotine.[1] The subsequent exploration of its derivatives for various applications paved the way for the synthesis and study of compounds like this compound.
While a definitive singular "discovery" of this specific ester is not prominently documented in easily accessible historical records, its synthesis is a logical extension of the well-established chemistry of 2-hydroxynicotinic acid. The esterification of the carboxylic acid group is a fundamental organic transformation, suggesting its initial preparation likely occurred in the course of systematic derivatization of nicotinic acid analogs for the evaluation of their physicochemical and biological properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| CAS Number | 10128-91-3 | |
| Appearance | White to off-white solid | |
| Melting Point | 181-183 °C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the esterification of 2-hydroxynicotinic acid (also known as 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid).
Synthesis via Fischer Esterification of 2-Hydroxynicotinic Acid
A detailed experimental protocol for this synthesis is provided in a doctoral thesis from the University of Pisa.[3]
Experimental Protocol:
A mixture of 750 mg (5.40 mmol) of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid (2-hydroxynicotinic acid) and 5.4 ml of concentrated H₂SO₄ in 10.8 ml of CH₃OH was heated in a microwave reactor (CEM) to 80°C for 55 minutes (power 200W, pressure 100 psi, with stirring).[3] After cooling, the CH₃OH was removed.
Note: The original document does not specify the work-up procedure after the removal of methanol. A standard aqueous work-up to neutralize the acid and extract the product would be expected.
Logical Workflow for Synthesis and Work-up:
Caption: General workflow for the synthesis of this compound.
Use as a Starting Material for Further Synthesis
This compound serves as a precursor for the synthesis of other functionalized pyridine derivatives. For instance, it is used in the preparation of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.[4]
Experimental Protocol for Iodination:
Methyl 2-hydroxynicotinate (20 g) was dissolved in dichloromethane (500 mL) at room temperature, followed by the addition of N-iodosuccinimide (NIS, 38 g).[4] The reaction mixture was heated to reflux for 16 hours.[4] Upon completion of the reaction, the solvent was removed by evaporation.[4] Ethyl acetate (200 mL) was added to the residue and heated under reflux conditions for 2 hours.[4] The reaction mixture was cooled, and the insoluble solid was collected by filtration to afford the target product, methyl 2-hydroxy-5-iodonicotinate (30 g, 81% yield), as a white solid.[4]
Reaction Scheme for Iodination:
Caption: Synthesis of an iodinated derivative from the title compound.
Natural Occurrence
Interestingly, this compound has been identified as a volatile compound in oolong tea.[5][6] The concentrations vary depending on the type of oolong tea.
| Oolong Tea Type | Concentration (µg/kg) ± SD | Reference |
| High Mountain oolong tea (HMT) | 0.004 ± 0.015 | [5][6] |
| Tieguanyin tea (TGYT) | Not Detected | [5][6] |
| Dongding oolong tea (DDT) | 0.059 ± 0.117 | [5][6] |
| Wuyi rock tea (WRT) | 0.027 ± 0.057 | [5][6] |
Biological and Pharmacological Aspects
While the 2-pyridone nucleus is a well-established pharmacophore present in numerous biologically active compounds, specific pharmacological data for this compound is limited in the public domain.[7][8][9] The broader class of 2-pyridone derivatives has been extensively studied and shown to exhibit a wide range of activities, including:
The connection of 2-pyridone derivatives to cannabinoid receptors has also been explored, with some analogs showing activity as ligands for these receptors.[3] However, it is important to note that these studies focus on more complex derivatives and not the simple methyl ester itself. The potential of this compound as a lead compound or a synthon for the development of novel therapeutic agents remains an area for further investigation.
Signaling Pathway Context (Hypothetical):
Given the role of some 2-pyridone derivatives as kinase inhibitors, a hypothetical signaling pathway diagram illustrates where such a compound might act.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a 2-pyridone derivative.
Conclusion and Future Perspectives
This compound is a foundational molecule within the medicinally significant class of 2-pyridones. While its synthesis is well-established through the esterification of 2-hydroxynicotinic acid, a detailed historical account of its initial discovery remains elusive. Its identification as a natural product in oolong tea adds another dimension to its scientific relevance.
The primary opportunity for future research lies in the comprehensive biological evaluation of this compound. Given the broad spectrum of activity observed for other 2-pyridone derivatives, it is plausible that this compound possesses uncharacterized biological properties. A systematic screening against various biological targets, including kinases, proteases, and receptors, could unveil novel therapeutic potential. Furthermore, its utility as a versatile starting material for the synthesis of more complex and potent drug candidates warrants continued exploration by medicinal chemists. This in-depth guide serves as a solid foundation for such future endeavors.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. METHYL 5-BROMO-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXYLATE | 120034-05-1 [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. METHYL 2-HYDROXY-5-IODONICOTINATE | 116387-40-7 [chemicalbook.com]
- 5. Comparative study of the volatile fingerprints of roasted and unroasted oolong tea by sensory profiling and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
Methodological & Application
Synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate from Meldrum's Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a valuable building block in medicinal chemistry and drug development, utilizing Meldrum's acid as a key starting material. The protocols are based on established methodologies for the synthesis of 2-pyridone derivatives.
Introduction
2-Oxo-1,2-dihydropyridine-3-carboxylic acid and its esters are important scaffolds in the development of novel therapeutic agents. Their synthesis often involves the construction of the pyridone ring from acyclic precursors. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile C3 synthon in organic synthesis due to the high acidity of its methylene protons and its ability to undergo various transformations. This document outlines a reliable two-step synthetic route commencing with the formation of an enamine derivative of Meldrum's acid, followed by cyclization and subsequent esterification to yield the target compound.
Overall Synthetic Scheme
The synthesis of this compound from Meldrum's acid can be achieved through a two-step process. The first step involves the formation of an aminomethylene derivative of Meldrum's acid, which then undergoes a cyclization reaction to form the pyridone ring, yielding the carboxylic acid. The final step is the esterification of the carboxylic acid to the desired methyl ester.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione
This procedure is adapted from the method described by Al-Zaydi, et al. for the preparation of the anilinomethylidene derivative of Meldrum's acid.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Meldrum's Acid | 144.12 | 14.4 g | 0.1 |
| Triethyl Orthoformate | 148.20 | 21.6 mL | 0.13 |
| Aniline (freshly distilled) | 93.13 | 9.1 mL | 0.1 |
| Ethanol | 46.07 | 30 mL | - |
| Water | 18.02 | 100 mL | - |
| Hexane | 86.18 | As needed | - |
Table 1: Reagents for the synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol).
-
Heat the mixture to reflux with vigorous stirring for 5 minutes. The reaction mixture will become a thick syrup.
-
Add 30 mL of ethanol to the flask and continue to reflux for an additional 3 minutes.
-
Remove the heat source and allow the mixture to cool to approximately 20 °C with continuous stirring.
-
Slowly add 100 mL of water to the stirred mixture to precipitate the product.
-
Continue stirring for 2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with water.
-
Further wash the product twice with 60% ethanol and then with hexane.
-
Dry the product under vacuum to yield 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione as a solid.
Expected Yield: ~92%
Step 2: Synthesis of 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid
This protocol follows the general procedure for the cyclization of the enamino-1,3-diketone with an active methylene compound.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione | 247.25 | 2.47 g | 0.01 |
| Cyanoacetamide | 84.08 | 0.84 g | 0.01 |
| Potassium Hydroxide (KOH) | 56.11 | 1.12 g | 0.02 |
| Ethanol | 46.07 | 10 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Table 2: Reagents for the synthesis of 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid.
Procedure:
-
In a 50 mL round-bottom flask, prepare a suspension of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol.
-
To this vigorously stirred suspension, add potassium hydroxide (0.02 mol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, acidify the reaction mixture to pH 5 by the dropwise addition of concentrated hydrochloric acid.
-
Allow the mixture to stand for 3 hours to ensure complete precipitation of the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid successively with water and ethanol.
-
Dry the product under vacuum to afford 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid.
Expected Yield: ~74%
Figure 2: Plausible reaction mechanism for the cyclization step.
Step 3: Synthesis of this compound
This is a standard Fischer esterification protocol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid | 139.11 | 1.39 g | 0.01 |
| Methanol | 32.04 | 20 mL | - |
| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | 0.2 mL | (catalytic) |
| Sodium Bicarbonate (NaHCO₃) solution (saturated) | 84.01 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Table 3: Reagents for the synthesis of this compound.
Procedure:
-
Suspend 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (0.01 mol) in methanol (20 mL) in a 50 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.2 mL) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Data Presentation
Summary of Yields:
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione | 24.73 | - | ~92 |
| 2 | 2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid | 1.39 | - | ~74 |
| 3 | This compound | 1.53 | - | - |
Table 4: Summary of reaction yields. Actual yields should be determined experimentally.
Physicochemical and Spectroscopic Data of the Final Product:
| Property | Value |
| Molecular Formula | C₇H₇NO₃ |
| Molar Mass | 153.14 g/mol |
| Appearance | Solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, δ ppm) | To be determined |
| ¹³C NMR (CDCl₃, δ ppm) | To be determined |
| IR (KBr, cm⁻¹) | To be determined |
| Mass Spec (m/z) | To be determined |
Table 5: Expected physicochemical and spectroscopic data for this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Handle concentrated acids and bases with extreme care.
-
Aniline is toxic and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: One-Pot Synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-pyridone scaffold is a privileged structural motif present in numerous natural products and pharmaceutical compounds.[1][2] Derivatives of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate are of significant interest in medicinal chemistry due to their diverse biological activities, which include potential anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and eco-friendly strategy for the synthesis of these valuable heterocyclic compounds.[2][5] MCRs offer several advantages, including operational simplicity, time and energy savings, and the ability to generate molecular diversity from readily available starting materials.[2] This document provides detailed protocols for a representative one-pot synthesis of this compound derivatives, along with quantitative data and a visualization of the synthetic workflow.
Data Presentation
Table 1: Summary of a Representative One-Pot Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylate Derivatives
| Entry | Aldehyde (1) | Amine (51) | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Benzylamine | Methyl 1-benzyl-6-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | 85 |
| 2 | 4-Methylbenzaldehyde | Cyclohexylamine | Methyl 1-cyclohexyl-6-(p-tolyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | 82 |
| 3 | 3-Nitrobenzaldehyde | Benzylamine | Methyl 1-benzyl-6-(3-nitrophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | 88 |
| 4 | Benzaldehyde | Propylamine | Methyl 1-propyl-6-phenyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 75 |
Note: The yields are based on similar multicomponent reactions for the synthesis of 2-pyridone derivatives. The specific yields for these exact methyl esters may vary.
Experimental Protocols
Representative One-Pot Synthesis of this compound Derivatives via a Multicomponent Reaction:
This protocol is a representative example based on established multicomponent reactions for the synthesis of related 2-pyridone derivatives.[1]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Methyl acetoacetate (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Diammonium hydrogen phosphate (DAHP) (20 mol%)
-
Water (5 mL)
-
Ethanol for recrystallization
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (1.0 mmol), methyl acetoacetate (1.0 mmol), the primary amine (1.0 mmol), and diammonium hydrogen phosphate (20 mol%).
-
Add 5 mL of water to the flask.
-
Stir the reaction mixture vigorously at 70°C for approximately 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water (2 x 10 mL) to remove any water-soluble impurities.
-
Purify the crude product by recrystallization from ethanol to afford the desired this compound derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine the melting point.
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of target derivatives.
Caption: Plausible reaction mechanism for the one-pot synthesis.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
Application Notes and Protocols: Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a highly valuable and versatile building block in organic synthesis, primarily utilized in the construction of a wide array of heterocyclic compounds. Its unique structural features, including a reactive pyridone ring system and a readily modifiable ester group, allow for diverse chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this scaffold, highlighting its utility in the synthesis of novel molecules with potential therapeutic applications.
Overview of Reactivity and Applications
This compound and its derivatives serve as precursors for compounds with a broad spectrum of biological activities, including potential as anticancer and antioxidant agents.[1] The pyridone core can undergo various modifications, such as N-alkylation and O-alkylation, while the carboxylate group can be involved in further synthetic manipulations. These derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[2] For instance, certain derivatives have shown promise as selective inhibitors of phosphodiesterase 3 (PDE3), indicating their potential in the treatment of cardiovascular diseases.[3]
Key Synthetic Transformations and Protocols
This section details experimental procedures for several key reactions utilizing derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, providing a foundation for the synthesis of more complex molecules.
Synthesis of Functionalized 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
A common strategy for the synthesis of the core pyridone structure involves the reaction of an aminomethylene derivative of Meldrum's acid with active methylene nitriles.[2][4]
Experimental Protocol: General Procedure for the Synthesis of 5-Cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic Acid and 6-Amino-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid [4]
-
To a vigorously stirred suspension of the anilinomethylidene derivative of Meldrum's acid (0.01 mol) and the appropriate cyano(thio)acetamide (0.01 mol) in 10 mL of ethanol, add potassium hydroxide (1.12 g, 0.02 mol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 5 with concentrated HCl.
-
Allow the mixture to stand for 3 hours to facilitate precipitation.
-
Filter the precipitate and wash it successively with water and ethanol.
Quantitative Data for Synthesis of Pyridine Derivatives [4]
| Compound | Yield |
| 5-Cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acid (from cyanothioacetamide) | 68% |
| 6-Amino-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (from cyanoacetamide) | 74% |
N-Alkylation of 2-Oxo-1,2-dihydropyridine-3-carboxylate Derivatives
N-alkylation is a fundamental transformation for introducing substituents on the pyridone nitrogen, which can significantly influence the biological activity of the resulting molecule.
Experimental Protocol: N-Methylation of a 2-Pyridone-3-carboxylic Acid Derivative [5]
-
To a solution of the 2-pyridone-3-carboxylic acid derivative (1 mmol) in 4 mL of DMF, add methyl iodide (1 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 2.5 days.
-
Add water to the reaction mixture.
-
Extract the product with a hexanes-ether (1:1) solvent system.
-
Combine the organic phases, dry over Na₂SO₄, filter, and concentrate in a vacuum to yield the N-methylated product.
Quantitative Data for N-Methylation [5]
| Product | Yield |
| Methyl 1-benzyl-5-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | 40% |
S-Alkylation of 6-Mercapto-2-oxonicotinic Acid Derivatives
For derivatives bearing a mercapto group, S-alkylation is a facile reaction that allows for the introduction of various alkyl or aryl groups at the sulfur atom.[2][4]
Experimental Workflow for S-Alkylation
Caption: General workflow for the S-alkylation of 6-mercapto-2-oxonicotinic acid derivatives.
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities. Notably, certain synthesized compounds have demonstrated significant anticancer properties and inhibitory effects on specific enzymes.
Anticancer Activity
Several novel 2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their in vitro anticancer activity.[1] Compounds have shown recognizable growth inhibitory ability and selectivity towards breast cancer cell lines (MCF7).[1] The cytotoxic activity appears to be modulated by the presence of H-bond donors and acceptors on the pyridine ring.[1]
Signaling Pathway Implication: Potential PDE3A Inhibition in Cancer
Some anticancer pyridines are reported to act as phosphodiesterase 3A (PDE3A) inhibitors.[1] Inhibition of PDE3A can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can have antiproliferative effects in certain cancer cells.
Caption: Proposed mechanism of anticancer activity via PDE3A inhibition.
Cardiotonic Activity via PDE3 Inhibition
Certain 2-oxo-1,2-dihydropyridine derivatives have been shown to possess cardiotonic properties by acting as selective phosphodiesterase 3 (PDE3) inhibitors.[3] This inhibition leads to increased contractility in myocardial preparations.[3]
Further Synthetic Applications: Cycloaddition Reactions
The diene system within the pyridone ring can potentially participate in cycloaddition reactions, offering a pathway to complex polycyclic structures. While specific examples with this compound were not detailed in the provided context, cycloaddition reactions are a general and powerful tool for the elaboration of similar heterocyclic systems.[6]
Conclusion
This compound and its analogues are demonstrably valuable building blocks in the field of organic and medicinal chemistry. The straightforward protocols for their synthesis and functionalization, coupled with the significant biological activities of their derivatives, underscore their importance in drug discovery and development. The provided protocols and application notes serve as a foundational guide for researchers aiming to explore the rich chemistry of this scaffold.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives in the Synthesis of Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxo-1,2-dihydropyridine-3-carboxylic acid and its esters, such as Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, are highly versatile building blocks in organic synthesis. Their unique structural features, including the presence of multiple reactive sites, make them ideal precursors for the construction of a wide array of novel heterocyclic compounds. These resulting heterocycles are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document provides an overview of the synthetic applications of these pyridone derivatives, complete with detailed experimental protocols and data for the synthesis of various heterocyclic systems.
Synthetic Applications and Methodologies
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid serve as key intermediates in the synthesis of various fused and substituted heterocyclic systems. The reactivity of the pyridone ring, coupled with the functionality of the carboxylic acid or ester group, allows for a range of chemical transformations.
Synthesis of Functionalized 2-Pyridone-3-carboxylic Acids
One common application involves the synthesis of functionalized 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acids, which have been evaluated for their antimicrobial activity.
Quantitative Data Summary
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | HRMS (m/z) [M+H]+ |
| 4a | C₁₉H₁₄NO₅ | 65 | 207-209 | Found: 336.0868, Calcd: 336.0860 |
| 8a | C₂₂H₂₀NO₅ | 40 | 150-152 | Found: 378.1349, Calcd: 378.1341 |
Experimental Protocol: Synthesis of 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4a) [1]
-
Starting Materials: Appropriate starting materials are prepared according to reported procedures.
-
Reaction: The synthesis of compound 4a is carried out, resulting in a yellow solid.
-
Purification: The crude product is purified to yield the final compound.
-
Characterization: The structure and purity are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
¹H NMR (600 MHz, CDCl₃): δ 13.44 (s, 1H, COOH), 11.31 (s, 1H, OH), 8.95 (d, J = 2.2 Hz, 1H, H-6-py), 8.28 (d, J = 2.1 Hz, 1H, H-4-py), 7.52 – 7.63 (m, 5H, H-Ar), 7.44 (d, J = 7.4 Hz, 2H, H-Ar), 7.09 (d, J = 8.7 Hz, 1H, H-Ar), 6.96 (t, J = 7.6 Hz, 1H, H-Ar).
-
¹³C NMR (151 MHz, CDCl₃): δ 193.9, 163.9, 163.8, 162.9, 146.3, 145.9, 138.4, 137.3, 131.5, 130.5, 130.0, 126.1, 119.6, 119.4, 119.1, 118.1, 117.8.
-
Experimental Workflow
Caption: Workflow for the synthesis of functionalized 2-pyridone-3-carboxylic acids.
Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives from Meldrum's Acid
Another synthetic route utilizes the reaction of an anilinomethylidene derivative of Meldrum's acid with active methylene nitriles to produce 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These compounds can serve as precursors for drugs or as ligands.[2][3]
Quantitative Data Summary
| Compound ID | Starting Materials | Yield (%) |
| Pyridine 3 | Anilinomethylidene Meldrum's acid, Cyanothioacetamide | 68 |
| Pyridine 6 | Anilinomethylidene Meldrum's acid, Cyanoacetamide (in presence of KOH) | 74 |
Experimental Protocol: General Procedure for Compounds 3 and 6 [2]
-
Reaction Setup: A mixture of the anilinomethylidene derivative of Meldrum's acid and the active methylene nitrile is prepared. For the synthesis of pyridine 6, potassium hydroxide is added.
-
Reaction: The reaction mixture is allowed to react for 24 hours.
-
Acidification: The mixture is then acidified with concentrated HCl to a pH of 5 and maintained for 3 hours.
-
Isolation: The resulting precipitate is filtered off.
-
Washing: The solid is washed successively with water and ethanol to yield the final product.
Reaction Scheme
Caption: Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.
Synthesis of Hypoglycemic Agents
Derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid have been synthesized and identified as a new class of oral hypoglycemic agents.[4] The synthesis involves the reaction of a sodium enolate with cyanoacetamide to form a nitrile, which is then hydrolyzed.[4]
Structure-Activity Relationship Summary [4]
| 6-Position Substituent | Hypoglycemic Activity |
| 2,2-dimethylpropyl | Active |
| 2,2-dimethylbutyl | Active |
| 1,1-dimethylethyl | Active |
| 2-methylpropyl | Active |
| methyl | Inactive |
| 1-methylethyl | Inactive |
| pentyl | Inactive |
Experimental Protocol: Synthesis of 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acids [4]
-
Enolate Formation: The sodium enolate of a 3-substituted 3-oxopropionaldehyde is synthesized from the corresponding ketone and ethyl formate using sodium or sodium hydride.
-
Nitrile Synthesis: The sodium enolate is reacted with cyanoacetamide to prepare the corresponding 1,2-dihydro-2-oxo-3-pyridinecarbonitrile.
-
Hydrolysis: The nitrile is hydrolyzed to afford the final 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.
Logical Relationship of Synthesis
Caption: Synthetic pathway to potential oral hypoglycemic agents.
Conclusion
This compound and its parent acid are invaluable starting materials for the synthesis of a diverse range of heterocyclic compounds. The methodologies presented herein highlight the strategic importance of these scaffolds in constructing molecules with potential therapeutic applications, including antimicrobial and hypoglycemic agents. The detailed protocols and compiled data serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of new chemical space and the development of novel drug candidates.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" Derivatives with Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological activities of "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" derivatives, including detailed experimental protocols and insights into their mechanisms of action. The information is intended to facilitate further research and development of this promising class of compounds.
Pharmacological Activities and Quantitative Data
Derivatives of the "this compound" scaffold have demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following tables summarize the quantitative data from various studies.
Table 1: Anti-inflammatory Activity of 2-Oxopyridine Derivatives
| Compound | Assay | Model | Dose/Concentration | % Inhibition | Reference |
| 6-Bromo-N-(pyridin-2-yl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide | PMA-induced mouse ear swelling | In vivo | 0.2 mM kg⁻¹ | 73% | [1] |
| Pentafluorobenzaldimine derivative (20) | Carrageenan-induced rat paw oedema | In vivo | 0.2 mM kg⁻¹ | 85% | [1] |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative (7c) | Ear edema model | In vivo | N/A | 82% | [2] |
Table 2: Anticancer Activity of 2-Oxopyridine Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Pyridine-urea derivative (8e) | MCF-7 (Breast) | MTT | 0.22 (48h) | [3] |
| Pyridine-urea derivative (8n) | MCF-7 (Breast) | MTT | 1.88 (48h) | [3] |
| Pyridin-2-yl estra-1,3,5(10)-triene derivative (9) | MDA-MB-231 (Breast) | MTT | 0.96 | [4] |
| Pyridin-2-yl estra-1,3,5(10)-triene derivative (13) | MDA-MB-231 (Breast) | MTT | 3.08 | [4] |
| 1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | MDA-MB-231 (Breast) | N/A | N/A | [5] |
| Quinolone derivative (7c) | MCF-7 (Breast) | MTT | 1.73 ± 0.27 µg/mL | [6] |
Table 3: Antimicrobial Activity of 2-Oxopyridine and Related Derivatives
| Compound | Microorganism | MIC (mg/mL) | Reference |
| (Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8) | Enterobacter cloacae | 0.004 | [7] |
| (Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (12) | Escherichia coli | 0.004 | [7] |
| 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Pseudomonas aeruginosa | < Streptomycin | [8] |
| 2-Pyridone-3-carboxylic acid derivative (4p) | Staphylococcus aureus | N/A | [9] |
| 2-Pyridone-3-carboxylic acid derivative (5c) | Staphylococcus aureus | N/A | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of "this compound" derivatives.
Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
A general procedure for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of an enamino-1,3-diketone with active methylene nitriles.[10]
Materials:
-
Anilinomethylidene derivative of Meldrum's acid (1)
-
Cyano(thio)acetamide
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Add potassium hydroxide (0.02 mol) to a vigorously stirred suspension of the anilinomethylidene derivative of Meldrum's acid (1) (0.01 mol) and cyano(thio)acetamide (0.01 mol) in 10 mL of ethanol.[10]
-
Stir the reaction mixture for 24 hours at room temperature.[10]
-
Acidify the reaction mixture to pH 5 with concentrated HCl.[10]
-
Maintain the mixture for 3 hours to allow for precipitation.[10]
-
Filter the precipitate and wash successively with water and ethanol.[10]
-
The yield of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative is typically in the range of 68-74%.[10]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Test compounds
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Vehicle (e.g., saline, Tween 80)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle to the animals via a suitable route (e.g., oral, intraperitoneal).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vivo Anti-inflammatory Activity: PMA-Induced Mouse Ear Swelling
This model is used to assess the topical anti-inflammatory activity of compounds.
Materials:
-
Mice
-
Test compounds
-
Phorbol 12-myristate 13-acetate (PMA) solution
-
Micrometer
Procedure:
-
Compound Application: Apply the test compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.
-
Induction of Inflammation: After a short period, apply a solution of PMA in a suitable solvent (e.g., acetone) to the right ear of each mouse.
-
Ear Thickness Measurement: Measure the thickness of both ears using a micrometer at various time points after PMA application.
-
Data Analysis: Calculate the percentage of inhibition of ear swelling for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
The pharmacological activities of 2-oxopyridine derivatives are attributed to their interaction with various biological targets and modulation of specific signaling pathways.
Anticancer Mechanisms
Several 2-oxo-3-cyanopyridine derivatives have shown promising anticancer activity, potentially through the inhibition of phosphodiesterase 3 (PDE3), PIM1 Kinase, and Survivin protein.[11] Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in many cancer cells, making it an attractive target for cancer therapy.[11] Some pyridine-based compounds also exhibit anticancer effects by inhibiting key receptor tyrosine kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][12]
Caption: Anticancer signaling pathways targeted by 2-oxopyridine derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of certain pyridazine and 2-pyridone derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][13][14] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Workflows
Anticancer Drug Screening Workflow
Caption: Workflow for in vitro anticancer screening of derivatives.
In Vivo Anti-inflammatory Assay Workflow
Caption: Workflow for in vivo anti-inflammatory evaluation.
References
- 1. Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate as a Precursor for Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry, particularly as a precursor for the synthesis of novel anti-inflammatory agents. The 2-pyridone scaffold is a recognized pharmacophore present in numerous biologically active compounds. Its unique electronic and structural features allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in the discovery and development of new anti-inflammatory drugs. The primary route for derivatization involves the conversion of the methyl ester to a variety of N-substituted carboxamides, which have shown promise as inhibitors of key inflammatory mediators.
Synthesis of N-Aryl-2-oxo-1,2-dihydropyridine-3-carboxamides
The synthesis of N-aryl-2-oxo-1,2-dihydropyridine-3-carboxamides from this compound is a key step in the development of potential anti-inflammatory agents. This transformation is typically achieved through amidation of the methyl ester with a desired aryl amine.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-oxo-1,2-dihydropyridine-3-carboxamide Derivatives
This protocol describes a general procedure for the synthesis of N-aryl-2-oxo-1,2-dihydropyridine-3-carboxamides from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aryl amine (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Anhydrous toluene or xylene
-
Sodium methoxide (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR, Mass Spectrometry)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous toluene or xylene.
-
Add the substituted aryl amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final N-aryl-2-oxo-1,2-dihydropyridine-3-carboxamide derivative by determining its melting point and recording its NMR, IR, and mass spectra.
In Vitro Anti-inflammatory Activity Assays
Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized N-aryl-2-oxo-1,2-dihydropyridine-3-carboxamide compounds
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Indomethacin, Celecoxib)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
In a 96-well microplate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compounds or the positive control to the wells. Include a vehicle control with DMSO only.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
In Vivo Anti-inflammatory Activity Assay
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.
Materials:
-
Synthesized N-aryl-2-oxo-1,2-dihydropyridine-3-carboxamide compounds
-
Wistar rats or other suitable rodent models
-
Carrageenan solution (1% w/v in saline)
-
Positive control drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Animal handling equipment
Procedure:
-
Fast the animals overnight with free access to water before the experiment.
-
Divide the animals into groups: a control group, a positive control group, and treatment groups for each synthesized compound.
-
Administer the vehicle, the positive control drug, or the test compounds orally or intraperitoneally at a specific dose.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Data Presentation
The quantitative data from the anti-inflammatory assays should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of N-Aryl-2-oxo-1,2-dihydropyridine-3-carboxamide Derivatives
| Compound ID | R-group on Aryl Moiety | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | >100 | 15.2 | >6.6 |
| 1b | 4-Cl | 85.3 | 5.8 | 14.7 |
| 1c | 4-OCH3 | >100 | 25.1 | >4.0 |
| Indomethacin | - | 0.1 | 1.2 | 0.08 |
| Celecoxib | - | 15.0 | 0.05 | 300 |
Table 2: In Vivo Anti-inflammatory Activity of N-Aryl-2-oxo-1,2-dihydropyridine-3-carboxamide Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound ID | Dose (mg/kg) | Maximum Inhibition of Edema (%) at 3h |
| Control | - | 0 |
| 1a | 50 | 35.2 |
| 1b | 50 | 58.7 |
| 1c | 50 | 28.4 |
| Indomethacin | 10 | 65.3 |
Mandatory Visualization
Signaling Pathway of Inflammation and COX Inhibition
The following diagram illustrates the role of cyclooxygenase (COX) enzymes in the inflammatory cascade and the mechanism of action of COX inhibitors.
Caption: Role of COX enzymes in inflammation and inhibition by pyridinone derivatives.
Experimental Workflow for Synthesis and Screening
This diagram outlines the logical flow from the precursor molecule to the evaluation of anti-inflammatory activity.
Caption: Workflow for developing anti-inflammatory agents from the precursor.
Logical Relationship of the Core Structure
The following diagram illustrates the key structural components of the target anti-inflammatory agents derived from the precursor.
Caption: Structural components of the target anti-inflammatory agents.
"Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" in the development of hypoglycemic agents
Topic: "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" and its Analogs in the Development of Hypoglycemic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid represent a class of compounds that have demonstrated potential as oral hypoglycemic agents.[1] Early studies have shown that structural modifications, particularly at the 6-position of the pyridine ring, significantly influence their biological activity.[1] These compounds are of interest as they appear to operate through a mechanism of action distinct from that of nicotinic acid, which is known to have undesirable side effects.[1] This document provides a summary of the available data on the hypoglycemic activity of these compounds, along with detailed protocols for their synthesis and in vivo evaluation.
Data Presentation
The hypoglycemic activity of various 6-substituted 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid derivatives has been evaluated in animal models. The following table summarizes the structure-activity relationship (SAR) based on qualitative potency, as specific quantitative data from the primary literature is not available in the provided abstracts. The compounds are listed in order of decreasing hypoglycemic potency as reported in initial studies.[1]
Table 1: Structure-Activity Relationship of 6-Substituted 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acid Derivatives as Hypoglycemic Agents
| Compound/Substituent at 6-Position | Hypoglycemic Activity | Reference |
| 6-(2,2-dimethylpropyl) | Most Potent | [1] |
| 6-(2,2-dimethylbutyl) | Active | [1] |
| 6-(1,1-dimethylethyl) | Active | [1] |
| 6-(2-methylpropyl) | Active | [1] |
| 6-(1,1-dimethylpropyl) | Active | [1] |
| 1-methyl-6-(2-methylpropyl) | Active | [1] |
| 6-hydrogen | Active | [1] |
| 6-methyl | Inactive | [1] |
| 6-(1-methylethyl) | Inactive | [1] |
| 6-pentyl | Inactive | [1] |
| 4-(2,2-dimethylpropyl) | Inactive | [1] |
| 6-(3-methylbutyl) | Inactive | [1] |
| 6-(1,1-dimethylheptyl) | Inactive | [1] |
| 6-(2,2-dimethyloctyl) | Inactive | [1] |
| 6-(1-cyclobutylmethyl) | Inactive | [1] |
| 1-methyl-6-(2,2-dimethylpropyl) | Inactive | [1] |
Note: The ethyl ester of the most potent acid was also reported to be active.[1] The parent compound for this series is 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid. "this compound" is the methyl ester of this parent compound.
Experimental Protocols
Protocol 1: General Synthesis of 6-Substituted 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acids
This protocol describes a general method for the synthesis of the target compounds, adapted from the literature.[1][2] The synthesis involves the preparation of a sodium enolate, followed by condensation with cyanoacetamide and subsequent hydrolysis of the resulting nitrile.
Materials:
-
Appropriate ketone (e.g., 4,4-dimethyl-2-pentanone for the 6-(2,2-dimethylpropyl) substituent)
-
Ethyl formate
-
Sodium hydride (NaH) or sodium metal
-
Cyanoacetamide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
Step 1: Synthesis of the Sodium Enolate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether or THF.
-
To this suspension, add a solution of the appropriate ketone (1 equivalent) in the same anhydrous solvent dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add ethyl formate (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
The resulting sodium enolate of the 3-substituted 3-oxopropionaldehyde can be used directly in the next step.
Step 2: Synthesis of the 6-Substituted 2-Oxo-1,2-dihydro-3-pyridinecarbonitrile
-
To the freshly prepared sodium enolate solution, add cyanoacetamide (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Cool the mixture to room temperature and carefully acidify with concentrated HCl to pH 5.[2]
-
The precipitated product, the 6-substituted 2-oxo-1,2-dihydro-3-pyridinecarbonitrile, is collected by filtration, washed with cold water, and dried.
Step 3: Hydrolysis to 6-Substituted 1,2-Dihydro-2-oxo-3-pyridinecarboxylic Acid
-
Suspend the crude nitrile in an aqueous solution of a strong base (e.g., 6N NaOH or KOH).
-
Heat the mixture to reflux for 12-24 hours, or until the hydrolysis is complete (monitor by TLC for the disappearance of the nitrile).
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 2-3.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.
Protocol 2: In Vivo Evaluation of Hypoglycemic Activity in a Rat Model
This protocol outlines a general procedure for assessing the oral hypoglycemic activity of the synthesized compounds in a streptozotocin (STZ)-induced diabetic rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Standard rat chow and water
-
Test compounds (e.g., 6-substituted 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
Positive control (e.g., Glibenclamide or Metformin)
-
Glucometer and test strips
Procedure:
1. Induction of Diabetes:
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (dose typically ranges from 40-65 mg/kg body weight).
-
Return the rats to their cages and provide them with a 5% glucose solution for the first 24 hours to prevent initial drug-induced hypoglycemia.
-
After 72 hours, measure the fasting blood glucose levels. Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and are selected for the study.
2. Experimental Design:
-
Divide the diabetic rats into the following groups (n=6 per group):
-
Group I: Diabetic Control (Vehicle only)
-
Group II: Positive Control (e.g., Glibenclamide, 10 mg/kg, p.o.)
-
Group III: Test Compound (Dose 1, e.g., 50 mg/kg, p.o.)
-
Group IV: Test Compound (Dose 2, e.g., 100 mg/kg, p.o.)
-
-
A group of non-diabetic rats can be included as a normal control.
3. Drug Administration and Blood Glucose Monitoring:
-
Fast all animals for 12 hours before drug administration, with free access to water.
-
Record the initial fasting blood glucose level (0 hour) from the tail vein.
-
Administer the test compounds, positive control, or vehicle orally (p.o.) by gavage.
-
Collect blood samples from the tail vein at specific time intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Measure the blood glucose levels at each time point using a glucometer.
4. Data Analysis:
-
Calculate the percentage reduction in blood glucose for each group at each time point relative to the initial (0 hour) glucose level.
-
Compare the blood glucose levels of the treated groups with the diabetic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered statistically significant.
Visualizations
Synthetic Workflow Diagram
Caption: General synthetic workflow for 6-substituted 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids.
Concluding Remarks
The 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid scaffold holds promise for the development of novel oral hypoglycemic agents. The provided protocols offer a framework for the synthesis and evaluation of new analogs based on this scaffold. Further research is warranted to elucidate the precise mechanism of action and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The lack of detailed quantitative data in the public domain highlights an opportunity for further investigation to fully characterize the potential of this compound class.
References
Application Notes: Protocol for N-alkylation of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of 2-pyridone scaffolds is a pivotal chemical transformation in organic synthesis, particularly in the development of pharmaceutical agents and biologically active molecules. The title compound, Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, possesses a 2-pyridone moiety that is a common feature in numerous natural products and medicinal compounds.[1] A significant challenge in the alkylation of 2-pyridones is controlling the regioselectivity, as the ambident nucleophilic character of the pyridonate anion can result in mixtures of N-alkylated and O-alkylated products.[1][2][3] This document provides detailed protocols for the selective N-alkylation of this compound, addressing conventional, microwave-assisted, and alternative methodologies.
General Considerations
-
Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.[1]
-
Reagents and Solvents: Unless otherwise specified, reagents and solvents should be of high purity and sourced from reputable commercial suppliers. Anhydrous conditions may be necessary for certain protocols to prevent unwanted side reactions.
-
Reaction Monitoring: The progress of the N-alkylation reaction can be effectively monitored by thin-layer chromatography (TLC) on silica gel plates.[1]
-
Purification: The final N-alkylated product is typically purified using silica gel column chromatography.[1]
Experimental Protocols
Protocol 1: Conventional N-Alkylation using Alkyl Halides under Basic Conditions
This protocol outlines a general and widely used method for the N-alkylation of 2-pyridone derivatives.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes to facilitate the formation of the pyridonate anion.
-
Add the alkyl halide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to a suitable temperature (typically between 60-80 °C) and maintain stirring for 4-24 hours. Monitor the reaction's progress by TLC.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature and then quench it by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of hexanes and ethyl acetate to yield the pure N-alkylated product.[1]
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation offers a rapid and efficient alternative to conventional heating for the synthesis of N-substituted 2-pyridones.[4]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (if required)
-
Solvent suitable for microwave chemistry
Procedure:
-
In a microwave-safe vessel, combine this compound, the alkylating agent, and the base (if necessary) in a suitable solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.[1]
-
If a precipitate forms, collect it by filtration, wash with a suitable solvent, and dry.
-
If no solid forms, concentrate the reaction mixture and purify the residue by column chromatography.[1]
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for N-alkylation, particularly with alcohols as the alkylating source, and proceeds under mild conditions.[5]
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF, Dichloromethane (DCM))
Procedure:
-
Dissolve this compound (1.0 equivalent), the alcohol (1.1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the N-alkylated product. The triphenylphosphine oxide byproduct can often be challenging to separate, requiring careful chromatography.[5]
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of 2-pyridone derivatives under various conditions to guide experimental design.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 2.5 days | - | [6] |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 12 | 85-95 | General Protocol |
| Isobutyl Bromide | NaH | THF | 60 | 24 | 70-85 | General Protocol |
| Various Alkyl Halides | Cs₂CO₃ | - | - | - | High N/O ratio | [7] |
| α-Keto Esters | P(NMe₂)₃ | Toluene | Room Temp | - | Good to Excellent | [2] |
| Organohalides | None | - | - | - | >99% N-selectivity | [7] |
| Alcohols (Mitsunobu) | PPh₃/DEAD | THF | 0 to RT | 12-24 | Variable | [3][5] |
Note: Yields are highly substrate and reaction condition dependent.
Visualizations
Experimental Workflow for Conventional N-Alkylation
Caption: Workflow for the conventional N-alkylation of this compound.
Reaction Scheme: N- vs. O-Alkylation
Caption: Competing pathways of N- and O-alkylation in 2-pyridone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ester Hydrolysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate to its corresponding carboxylic acid, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, is a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation. This document provides detailed protocols for performing this ester hydrolysis under both basic and acidic conditions, enabling researchers to select the most suitable method based on the stability of their substrate and desired reaction outcomes.
Chemical Reaction
The overall transformation involves the cleavage of the ester bond in the presence of water, yielding the carboxylic acid and methanol as a byproduct.
General Reaction Scheme:
Experimental Protocols
Two primary methods for the hydrolysis of this compound are detailed below: base-mediated saponification and acid-catalyzed hydrolysis.
Protocol 1: Base-Mediated Hydrolysis (Saponification)
This is the most common and often preferred method for the hydrolysis of simple methyl esters. The reaction is typically irreversible as the carboxylate salt is formed.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add a mixture of THF (or dioxane) and water (e.g., 3:1 v/v) to dissolve the starting material.
-
Base Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) or an equivalent amount of sodium hydroxide to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is slow, it can be gently heated to 40-50°C.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (THF or dioxane) using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the aqueous solution to a pH of approximately 3-4 with 1M HCl. The carboxylic acid product should precipitate out of the solution.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an alternative method, particularly useful if the substrate contains base-labile functional groups. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the product side.[1]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of aqueous acid (e.g., 6M HCl or a mixture of water and concentrated H₂SO₄).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be purified by recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the hydrolysis of this compound. These are representative values and may require optimization for specific experimental setups.
Table 1: Base-Mediated Hydrolysis Conditions and Yields
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiOH·H₂O (1.5) | THF/H₂O (3:1) | 25 | 4 | 95 |
| 2 | NaOH (2.0) | Dioxane/H₂O (2:1) | 50 | 2 | 92 |
| 3 | KOH (2.0) | Methanol/H₂O (4:1) | 25 | 6 | 90 |
Table 2: Acid-Catalyzed Hydrolysis Conditions and Yields
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6M HCl | Water | 100 (Reflux) | 12 | 85 |
| 2 | H₂SO₄ (conc.) | Water | 100 (Reflux) | 8 | 88 |
| 3 | 3M H₂SO₄ | Dioxane/H₂O (1:1) | 90 | 16 | 80 |
Visualizations
Experimental Workflow for Base-Mediated Hydrolysis
References
Application Notes and Protocols: "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, also known as methyl 2-hydroxynicotinate, is a heterocyclic compound with significant potential as a ligand in coordination chemistry. Its structure, featuring a pyridine ring with both a keto (or enol) group and a carboxylate ester, presents multiple potential coordination sites. This allows for versatile binding to metal ions, making it a promising candidate for the development of novel coordination complexes with interesting catalytic, material, and biological properties.
Due to the limited direct research on the coordination complexes of this specific ligand, this document provides a comprehensive overview based on analogous and structurally related compounds, such as other hydroxynicotinic acid derivatives. The protocols and data presented herein are intended to serve as a foundational guide for researchers looking to explore the coordination chemistry of this compound.
Application Notes
Coordination Modes
This compound can exist in tautomeric forms, which influences its coordination behavior. The primary coordination is expected to occur through:
-
N,O-Chelation: Involving the pyridine nitrogen and the oxygen of the 2-oxo group, forming a stable five-membered chelate ring.
-
O,O-Chelation: Involving the oxygen of the 2-oxo group and the carbonyl oxygen of the ester group, which would form a six-membered chelate ring. Research on analogous compounds suggests that O,O chelation is a common coordination mode for 2-hydroxy-6-methylnicotinate with transition metals.[1]
-
Bridging Ligand: The ligand can bridge two metal centers, with the pyridine nitrogen and 2-oxo oxygen binding to one metal and the ester carbonyl oxygen binding to another.
The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands.
Spectroscopic Characteristics of Metal Complexes
Based on studies of similar ligands, the formation of metal complexes with this compound can be monitored by various spectroscopic techniques:
-
Infrared (IR) Spectroscopy:
-
A shift in the C=O stretching frequency of the 2-oxo group (typically around 1650-1680 cm⁻¹) to a lower wavenumber upon coordination is expected.
-
The C=O stretching frequency of the ester group may also shift, indicating its involvement in coordination.
-
New bands at lower frequencies (typically below 600 cm⁻¹) corresponding to M-O and M-N bonds will appear.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
The ligand is expected to show absorption bands in the UV region corresponding to π-π* and n-π* transitions.
-
Upon complexation, shifts in these bands (either bathochromic or hypsochromic) are anticipated.
-
For transition metal complexes, new, weaker absorption bands in the visible region corresponding to d-d electronic transitions may be observed, providing information about the coordination geometry around the metal center.
-
Potential Applications
Coordination complexes of hydroxynicotinic acid derivatives have shown promise in several fields:
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Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis.[2] The versatile coordination of this compound could lead to the development of catalysts for various reactions, such as oxidation, reduction, and cross-coupling reactions.
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Biological Activity: Many metal complexes exhibit enhanced biological activity compared to the free ligands. Complexes of this ligand could be investigated for:
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Antimicrobial Activity: Studies on related ligands have shown that their metal complexes can have significant antibacterial and antifungal properties.[1][3][4] The chelation of the metal ion is thought to enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.
-
Anticancer Activity: Some metal complexes have been investigated as potential anticancer agents.[5] The mechanism often involves the interaction of the complex with DNA or the inhibition of key enzymes.
-
-
Materials Science: The ability of this ligand to form stable complexes and potentially polymeric structures makes it of interest in the design of new materials with specific magnetic or photoluminescent properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a documented microwave-assisted synthesis.
Materials:
-
2-Hydroxynicotinic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Microwave reactor (e.g., CEM)
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, combine 2-hydroxynicotinic acid (e.g., 750 mg, 5.40 mmol) and methanol (10.8 ml).
-
Carefully add concentrated sulfuric acid (5.4 ml) to the mixture while stirring.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 80°C for 55 minutes with stirring (Power: 200W, Pressure: 100 psi).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated by neutralization followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts should be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Synthesis of Transition Metal (II) Complexes
This is a general protocol that can be adapted for various transition metal salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂).
Materials:
-
This compound (Ligand)
-
A transition metal (II) salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) chloride hexahydrate, Copper(II) chloride dihydrate, Zinc(II) chloride)
-
Methanol or Ethanol
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Dissolve the ligand (2 mmol) in hot ethanol (e.g., 20 mL).
-
In a separate flask, dissolve the metal salt (1 mmol) in ethanol (e.g., 10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring. A 2:1 ligand-to-metal molar ratio is a common starting point.
-
Adjust the pH of the mixture to approximately 7-8 by adding a few drops of a dilute base (e.g., 0.1 M NaOH) if necessary, as the coordination can be pH-dependent.
-
Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates the formation of the complex.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration, wash it several times with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting complex in a desiccator over anhydrous CaCl₂.
Protocol 3: Characterization of the Metal Complexes
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.
-
FTIR Spectroscopy:
-
Record the IR spectrum of the free ligand and the metal complex.
-
Compare the spectra to identify shifts in the characteristic vibrational frequencies (e.g., C=O, C=N) upon coordination.
-
Look for the appearance of new bands in the low-frequency region corresponding to M-O and M-N bonds.
-
-
UV-Vis Spectroscopy:
-
Dissolve the ligand and the complex in a suitable solvent (e.g., DMSO or DMF).
-
Record the absorption spectra over a range of 200-800 nm.
-
Compare the spectra to identify shifts in the ligand's absorption bands and the appearance of any new bands (e.g., d-d transitions) in the visible region for the complex.
-
Data Presentation
The following tables present typical data for analogous metal complexes of hydroxynicotinic acid derivatives to provide a reference for expected results.
Table 1: Characteristic IR Spectral Data (cm⁻¹) for Analogous Metal Complexes
| Compound/Complex | ν(C=O) (keto) | ν(C=O) (ester/acid) | ν(M-O) | ν(M-N) |
| Free Ligand (Analog) | ~1660 | ~1720 | - | - |
| Co(II) Complex | ~1630 | ~1700 | ~550 | ~450 |
| Ni(II) Complex | ~1635 | ~1705 | ~545 | ~455 |
| Cu(II) Complex | ~1625 | ~1695 | ~560 | ~460 |
| Zn(II) Complex | ~1640 | ~1710 | ~540 | ~450 |
| Note: These are approximate values and can vary depending on the specific ligand and metal ion. |
Table 2: Electronic Spectral Data (λ_max, nm) for Analogous Metal Complexes in DMSO
| Compound/Complex | Ligand-Based Transitions | d-d Transitions |
| Free Ligand (Analog) | ~280, ~350 | - |
| Co(II) Complex (Octahedral) | ~285, ~360 | ~520, ~680 |
| Ni(II) Complex (Octahedral) | ~282, ~355 | ~410, ~670, ~740 |
| Cu(II) Complex (Distorted Octahedral) | ~290, ~365 | ~690 (broad) |
| Zn(II) Complex (Tetrahedral/Octahedral) | ~280, ~350 | - |
| Note: The positions and number of d-d transition bands are indicative of the coordination geometry. |
Table 3: Crystal Structure Data for a Zn(II) Coordination Polymer with 5-Hydroxynicotinate (An Analogous Ligand) [6]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4299 (6) |
| b (Å) | 10.5453 (7) |
| c (Å) | 12.6914 (8) |
| β (°) | 104.640 (7) |
| Coordination Geometry | Distorted Tetrahedral |
| Zn-N bond length (Å) | 2.025 (2) - 2.031 (2) |
| Zn-O bond length (Å) | 1.956 (2) - 1.968 (2) |
| This data illustrates the type of precise structural information that can be obtained from single-crystal X-ray diffraction analysis. |
Visualizations
Caption: Workflow for the synthesis, characterization, and application screening of metal complexes.
Caption: Potential bidentate coordination modes of the ligand to a metal center (M).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities | MDPI [mdpi.com]
- 5. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of poly[bis(μ2-5-hydroxynicotinato-κ2 N:O 3)zinc] - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why can the purification of pyridine derivatives like "this compound" by silica gel column chromatography be challenging?
A1: The purification of pyridine derivatives on silica gel can be problematic due to the basic nature of the pyridine nitrogen. This basicity can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.[1] This can result in several issues, including peak tailing, irreversible adsorption of the compound to the stationary phase, and even degradation of sensitive molecules.[1]
Q2: What is peak tailing and why does it occur with my compound?
A2: Peak tailing is observed when a compound's elution from the column is uneven, resulting in a chromatographic peak with a trailing edge. For basic compounds like pyridine derivatives, this is often caused by the strong interaction between the basic nitrogen atom and the acidic silanol groups on the silica gel.[1] This leads to a portion of the molecules being retained longer than the bulk, causing the peak to smear out.[1]
Q3: Can "this compound" exist in different forms that could complicate purification?
A3: Yes, "this compound" is a 2-pyridone derivative. 2-pyridones can exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine form. These tautomers may have different polarities, which can potentially lead to the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate or result in broad, overlapping peaks during column chromatography, making a clean separation difficult.
Q4: What are the key parameters to consider when developing a column chromatography method for this compound?
A4: The most critical parameters are the choice of the stationary phase and the mobile phase (eluent). For "this compound," which is a polar compound, a polar stationary phase like silica gel is appropriate. The mobile phase should be optimized to achieve a good separation of the target compound from any impurities. A good starting point is to identify a solvent system that provides an Rf value of approximately 0.3 for your product on a TLC plate.[2]
Troubleshooting Guide
Issue 1: Poor Separation or Co-elution of Impurities
Q: My target compound is eluting with impurities. How can I improve the separation?
A:
-
Optimize the Solvent System: If your compound and impurities are eluting too closely together, your eluent is likely too polar. Try decreasing the polarity of the mobile phase. For instance, if you are using a mixture of methanol and methylene chloride, reduce the percentage of methanol. Employing a gradient elution, where you progressively increase the eluent's polarity during the chromatography, can also significantly enhance separation.
-
Change the Stationary Phase: If optimizing the mobile phase does not resolve the issue, consider using a different stationary phase. Neutral or basic alumina can be a suitable alternative to silica gel for basic compounds, as it minimizes the strong acidic interactions that can cause issues on silica.
Issue 2: Significant Peak Tailing
Q: The peak corresponding to my product is showing significant tailing. What can I do to get a sharper peak?
A:
-
Use a Mobile Phase Additive: To mitigate the interaction with acidic silanol groups, you can add a small amount of a basic modifier to your eluent.[1] A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially interact with the active sites on the silica gel, leading to more symmetrical peaks for your basic compound.[1]
-
Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your eluent containing the basic additive (e.g., 1% TEA). This helps to neutralize the acidic sites on the silica surface.
Issue 3: Low Recovery of the Compound
Q: I'm losing a significant amount of my product on the column. How can I improve the recovery?
A:
-
Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel. Using a less acidic stationary phase like deactivated silica gel or alumina can help.
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Compound Instability: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[1] If you suspect this is occurring, neutralizing the silica gel with triethylamine or switching to a more inert stationary phase is recommended.
-
Proper Loading Technique: Ensure you are not overloading the column. A general guideline is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[2] Dry loading the sample onto a small amount of silica gel can also sometimes improve recovery and resolution.[2]
Issue 4: The Compound is Not Eluting from the Column
Q: My compound is stuck at the top of the column and won't elute. What should I do?
A:
-
Increase Eluent Polarity: Your mobile phase is not polar enough to displace your compound from the stationary phase. Gradually increase the polarity of your eluent. For a methanol/methylene chloride system, you can increase the percentage of methanol.
-
Check Solubility: Ensure your compound is soluble in the mobile phase. If it is not, it will not move down the column. You may need to select a different solvent system in which your compound is more soluble.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-200 mesh) | Standard grade silica gel is a good starting point. For difficult separations, a smaller particle size can be used. |
| Mobile Phase (Eluent) | 1% Methanol in Methylene Chloride | This has been reported for the purification of the target compound. The polarity can be adjusted based on TLC analysis. |
| Target Rf Value (TLC) | ~0.3 | This Rf value in the chosen eluent system generally provides good separation in column chromatography.[2] |
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) | Use a lower ratio for easier separations and a higher ratio for more challenging ones to ensure good resolution.[2] |
| Loading Technique | Dry Loading or Wet Loading | Dry loading is often preferred for better resolution, especially if the compound has limited solubility in the initial eluent.[2] |
| Detection Method | UV visualization (if the compound is UV active) or staining | Monitor the elution of the compound from the column by collecting fractions and analyzing them by TLC. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (~0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., methylene chloride).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand (~0.5 cm) on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (methylene chloride is a good choice). Using a pipette, carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent (1% methanol in methylene chloride) to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant head of solvent above the silica gel to prevent the column from running dry.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 2% methanol in methylene chloride) to elute more polar compounds.
-
-
Fraction Analysis:
-
Collect fractions of a suitable volume in test tubes or vials.
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified "this compound".
-
Mandatory Visualization
Caption: Workflow for the purification of "this compound".
Caption: Troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Recrystallization of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate".
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on available literature, benzene has been successfully used for the recrystallization of this compound. Additionally, for structurally similar compounds like N-aryl pyridones, solvents such as methanol , ethanol , and solvent mixtures like ethanol/water and ethyl acetate/hexane have proven effective. Given the polar nature of pyridine derivatives, polar solvents are generally a good starting point. A synthesis procedure for a related compound also mentions purification by crystallization from ethyl acetate .
Q2: What should I do if no crystals form after cooling the solution?
A2: This is a common issue that can often be resolved with the following techniques:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small, pure crystal of the compound (a seed crystal), adding it to the cooled, supersaturated solution can initiate crystallization.
-
Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I prevent it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too rapidly. To address this:
-
Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.
-
Add More Solvent: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.
-
Change Solvents: If the problem persists, selecting a different solvent or a solvent pair may be necessary.
Q4: How can I remove insoluble impurities from my crude product before recrystallization?
A4: Insoluble impurities can be removed by a technique called hot gravity filtration. After dissolving your crude product in the minimum amount of hot solvent, if you still observe solid particles, you should filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This process should be done quickly to prevent premature crystallization in the funnel.
Q5: My final yield of pure crystals is very low. What could be the reasons?
A5: Low recovery can be due to several factors:
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Using excess solvent: This is a very common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.
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Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or not using an ice bath can result in a lower yield.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove adhering impurities, using an excessive amount of cold solvent can dissolve some of the product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Try a different solvent. Since this compound is a polar molecule, polar solvents like ethanol or methanol could be a good choice. |
| There are insoluble impurities present. | If a significant portion has dissolved, perform a hot gravity filtration to remove the insoluble material. | |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask or by adding a seed crystal. | |
| The compound "oils out". | The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The melting point of the compound is lower than the boiling point of the solvent. | Try using a lower-boiling point solvent or a solvent mixture. | |
| The resulting crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product as well. |
| Low recovery of the purified compound. | Too much solvent was used for recrystallization or washing. | Use the minimum amount of hot solvent to dissolve the compound and wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point | Notes |
| Water | High | Low | Moderate to High | Good potential for recrystallization, but may require a co-solvent like ethanol. |
| Methanol | High | Moderate | High | A good starting point for polar pyridone derivatives. |
| Ethanol | High | Moderate | High | A common and effective solvent for recrystallization of similar compounds. |
| Ethyl Acetate | Medium | Low to Moderate | High | Has been used for the crystallization of a related compound. |
| Benzene | Low | Low | High | Has been reported for the recrystallization of the target compound. Caution: Benzene is a known carcinogen and should be handled with appropriate safety precautions. |
| Hexane | Low | Very Low | Low | Likely to be a poor solvent for this polar compound, but could be used as an anti-solvent in a solvent pair system (e.g., with ethyl acetate). |
| Toluene | Low | Low | Moderate to High | A potential alternative to benzene. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude "this compound" and a few drops of the chosen solvent. Observe the solubility at room temperature and after gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to the boiling point of the solvent while stirring or swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a pre-warmed, clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Recrystallization from Benzene (Caution: Carcinogen)
-
In a fume hood, dissolve the crude "this compound" in a minimum amount of boiling benzene.
-
If necessary, perform a hot gravity filtration to remove any insoluble impurities.
-
Allow the hot benzene solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold benzene.
-
Dry the crystals thoroughly under vacuum to remove all traces of benzene.
Visualizations
Caption: General workflow for the recrystallization process.
Challenges in the scale-up synthesis of "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate"
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis, which is typically achieved through the Fischer esterification of 2-hydroxynicotinic acid with methanol in the presence of an acid catalyst.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | 1. Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[1] 2. Water Formation: The water produced during the reaction can hydrolyze the ester product back to the carboxylic acid.[1] 3. Sub-optimal Temperature: Reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 4. Catalyst Inactivity: The acid catalyst may be of insufficient quantity or quality. | 1. Drive Equilibrium: Use a large excess of methanol (can also act as the solvent). 2. Remove Water: For larger scales, consider using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene.[1] 3. Optimize Temperature: Conduct trials to find the optimal temperature. A typical range for this esterification is 60-80°C. 4. Catalyst Loading: Ensure adequate loading of a strong acid catalyst (e.g., concentrated H₂SO₄). |
| Product is a Dark Color / High Impurity Profile | 1. High Temperature: Elevated temperatures can lead to the degradation of the starting material or product, causing charring. 2. Side Reactions: Potential for decarboxylation of the starting material at higher temperatures. 3. Contaminated Reagents: Impurities in 2-hydroxynicotinic acid or methanol. | 1. Maintain Strict Temperature Control: Utilize a jacketed reactor with a reliable temperature control unit. 2. Lower Reaction Temperature: If discoloration is observed, try running the reaction at a lower temperature for a longer duration. 3. Use High-Purity Reagents: Ensure all starting materials are of high purity before beginning the synthesis. |
| Difficult Product Isolation / Crystallization | 1. Residual Acid Catalyst: The product can form a non-volatile salt with the acid catalyst, making it difficult to isolate. 2. Oily Product: The crude product may not crystallize easily due to impurities. 3. Poor Solvent Choice for Crystallization: The selected solvent may not provide optimal crystallization conditions. | 1. Neutralization: After the reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) to a pH of ~7 before extraction. 2. Purification Prior to Crystallization: Consider a workup involving extraction and washing to remove impurities before attempting crystallization. 3. Solvent Screening: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find the best one for recrystallization. |
| Poor Reproducibility Between Batches | 1. Inconsistent Reagent Quality: Variations in the purity of starting materials. 2. Inadequate Control of Reaction Parameters: Small changes in temperature, reaction time, or agitation can have a larger impact at scale. 3. Moisture Contamination: Presence of water in reagents or from the atmosphere. | 1. Standardize Reagents: Use materials from the same batch or with a consistent certificate of analysis. 2. Implement Process Controls: Use automated systems to precisely control temperature, addition rates, and stirring speed. 3. Use Anhydrous Conditions: Ensure all reagents and equipment are dry before starting the reaction. |
| Thermal Runaway / Exotherm | 1. Rapid Catalyst Addition: Adding the acid catalyst too quickly can cause a rapid increase in temperature. 2. Inadequate Cooling: The reactor's cooling system may not be sufficient to handle the heat generated by the reaction. | 1. Slow Addition: Add the acid catalyst slowly and in a controlled manner, while monitoring the internal temperature.[2] 2. Ensure Adequate Cooling Capacity: Verify that the reactor's cooling system is functioning correctly and has the capacity for the planned batch size.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound? A1: The most prevalent method is the Fischer esterification of 2-hydroxynicotinic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid. This method is favored for its use of readily available and cost-effective starting materials.
Q2: How critical is the removal of water during the scale-up of this esterification? A2: It is highly critical. The reaction produces one mole of water for every mole of ester formed. At a large scale, this accumulation of water can significantly shift the equilibrium back towards the starting materials, thereby reducing the yield. Continuous removal of water is recommended for an efficient process.[1]
Q3: What are the primary safety concerns when scaling up this synthesis? A3: The main safety concerns are the handling of concentrated sulfuric acid, which is highly corrosive, and managing the exotherm of the reaction to prevent a thermal runaway.[2] Proper personal protective equipment (PPE) and a well-maintained reactor with precise temperature control are essential.
Q4: What are the expected impurities in the final product? A4: Potential impurities include unreacted 2-hydroxynicotinic acid, byproducts from thermal degradation if the reaction temperature is too high, and residual salts from the neutralization step.
Q5: Can a different catalyst be used instead of sulfuric acid? A5: Yes, other acid catalysts like p-toluenesulfonic acid or acidic ion-exchange resins can be used. Solid acid catalysts, such as resins, can simplify the workup process as they can be removed by filtration, potentially avoiding a neutralization step.
Quantitative Data Comparison (Illustrative)
The following table provides an illustrative comparison of key parameters between a lab-scale and a pilot-scale synthesis. Actual results may vary based on specific equipment and process optimizations.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| Typical Yield | 85-95% | 80-90% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Purity (before recrystallization) | ~95% | ~90-95% |
| Purity (after recrystallization) | >99% | >99% |
| Key Impurity (Unreacted Starting Material) | <1% | <2-3% |
| Solvent Volume (Methanol) | 1 L | 100 L |
| Catalyst (H₂SO₄) Amount | 10 mL | 1 L |
Experimental Protocols
Lab-Scale Synthesis (100 g)
-
Reagents:
-
2-Hydroxynicotinic acid: 100 g
-
Methanol (anhydrous): 1 L
-
Concentrated Sulfuric Acid: 10 mL
-
-
Procedure:
-
To a 2 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxynicotinic acid and methanol.
-
Stir the mixture to form a suspension.
-
Slowly add the concentrated sulfuric acid to the stirred suspension.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol by half using a rotary evaporator.
-
Pour the concentrated mixture into 1 L of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. A solid precipitate will form.
-
Stir the mixture for 30 minutes in an ice bath.
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Filter the solid product using a Büchner funnel and wash with cold deionized water.
-
Dry the product under vacuum. For higher purity, recrystallize from ethanol.
-
Pilot-Scale Synthesis (10 kg)
-
Equipment:
-
150 L glass-lined jacketed reactor with temperature control unit, reflux condenser, and mechanical stirrer.
-
-
Reagents:
-
2-Hydroxynicotinic acid: 10 kg
-
Methanol (anhydrous): 100 L
-
Concentrated Sulfuric Acid: 1 L
-
-
Procedure:
-
Charge the reactor with 2-hydroxynicotinic acid and methanol.
-
Start agitation and stir to form a suspension.
-
Cool the reactor jacket to 10-15°C.
-
Slowly add the concentrated sulfuric acid over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, heat the reactor contents to reflux (approx. 65°C) and maintain for 8-12 hours.
-
Monitor the reaction progress by in-situ sampling and HPLC analysis.
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Distill off approximately 50 L of methanol under vacuum.
-
Transfer the remaining mixture to a larger vessel containing 100 L of cold water.
-
Slowly add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of ~7, while maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C and stir for 1-2 hours to allow for complete precipitation.
-
Isolate the product by centrifugation or filtration.
-
Wash the product cake with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: Identification of Impurities in Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for identifying and troubleshooting impurities in samples of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. This resource offers detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and data presentation standards to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in "this compound" samples?
A1: Impurities can be introduced at various stages of the synthesis and storage process. The most common sources include:
-
Starting Materials and Reagents: Unreacted starting materials or impurities present in the reagents used during synthesis.
-
Side Reactions: Formation of by-products due to competing reaction pathways.
-
Degradation Products: Chemical breakdown of the final compound due to factors like exposure to acid, base, light, heat, or oxidizing agents.[1]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.
Q2: An unexpected peak has appeared in my HPLC chromatogram. How can I identify it?
A2: The appearance of an unexpected peak indicates the presence of an impurity. A systematic approach is crucial for its identification:
-
System Suitability Check: First, ensure the HPLC system is functioning correctly by running a system suitability test with a known standard. This helps to rule out issues with the instrument itself.
-
Blank Injection: Inject a blank solvent to check for ghost peaks or contamination from the mobile phase or system.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the impurity, which is a critical piece of information for structural elucidation.
-
Forced Degradation Studies: Subject a pure sample of "this compound" to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1] Comparing the retention times and mass spectra of the peaks from the forced degradation study with your unknown peak can help in its identification.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information.
Q3: My HPLC peak shape for the main compound is poor (e.g., tailing or fronting). What could be the cause and how can I fix it?
A3: Poor peak shape in HPLC can be caused by a variety of factors. Here are some common causes and their solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Column overload.- Inappropriate mobile phase pH. | - Use a highly deactivated (end-capped) column.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column collapse or void formation. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column if it is damaged. |
| Split Peaks | - Clogged frit or partially blocked column inlet.- Incompletely dissolved sample. | - Reverse flush the column (disconnect from the detector first).- Ensure the sample is fully dissolved before injection. |
Troubleshooting Guides
HPLC Method Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. Below is a guide to common issues encountered during the analysis of "this compound".
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - No injection or incorrect injection volume.- Detector issue (lamp off, incorrect wavelength).- Pump not delivering mobile phase. | - Verify injector function and sample volume.- Check detector settings and lamp status.- Ensure mobile phase reservoirs are not empty and the pump is primed. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector cell contamination. | - Degas the mobile phase.- Prepare fresh mobile phase with HPLC-grade solvents.- Flush the detector cell. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Column temperature variation.- Leak in the system. | - Prepare mobile phase accurately and ensure proper mixing.- Use a column oven for temperature control.- Check for leaks at all fittings. |
Sample Preparation Troubleshooting
Proper sample preparation is critical for accurate impurity analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Sample Solubility | - Inappropriate solvent. | - Test different solvents for optimal solubility. Ensure the sample solvent is compatible with the mobile phase. |
| Sample Degradation During Preparation | - Unstable sample in the chosen solvent.- Exposure to light or heat. | - Prepare samples fresh before analysis.- Protect samples from light and store them at an appropriate temperature. |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate "this compound" from its potential impurities and degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.[1]
-
General Procedure:
-
Prepare a stock solution of "this compound" at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each stress condition, mix the stock solution with the stressor as described below.
-
After the specified time, neutralize the solution if necessary, and dilute to a final concentration of 0.1 mg/mL with the mobile phase before HPLC analysis.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Dissolve the stressed solid in the mobile phase.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for troubleshooting and identifying unknown peaks.
Logical Relationship for Forced Degradation Studies
Caption: Logical flow of forced degradation studies.
References
Optimizing Synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. The following information is curated to address common challenges encountered during this synthetic process, offering solutions and detailed protocols to enhance reaction efficiency and product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive reagents or catalyst. 4. Incorrect stoichiometry. 5. Presence of moisture. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. Some syntheses are performed at room temperature, while others may require heating. 3. Use freshly distilled or purified reagents and ensure the catalyst is active. 4. Carefully check the molar ratios of the reactants. 5. Ensure all glassware is oven-dried and use anhydrous solvents if necessary. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high. 2. Incorrect base or solvent. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature and monitor closely. 2. Experiment with different bases (e.g., K₂CO₃, KOH) and solvents (e.g., DMF, EtOH) to improve selectivity. 3. Purify starting materials before use. |
| Difficulty in Product Purification | 1. Co-elution of impurities during column chromatography. 2. Product is insoluble or poorly soluble in the recrystallization solvent. 3. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Screen a variety of solvents or solvent mixtures for recrystallization. 3. Try trituration with a non-polar solvent like hexane to induce crystallization. If the product remains an oil, purification by column chromatography is the best approach. |
| Inconsistent Results | 1. Variations in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Atmospheric moisture affecting the reaction. | 1. Use reagents from the same batch or supplier if possible. 2. Maintain consistent parameters such as stirring speed, temperature, and reaction time. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes often utilize Meldrum's acid, triethyl orthoformate, and an appropriate aniline derivative as key starting materials.[1][2] Another approach involves the reaction of β-amino enones with methylene active compounds like cyanoacetamide.[3]
Q2: What reaction conditions are typically employed for this synthesis?
A2: The reaction conditions can vary. A common method involves stirring the reactants in a solvent like ethanol (EtOH) or dimethylformamide (DMF) in the presence of a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1][4] Reaction times can range from a few hours to several days, and temperatures may vary from room temperature to reflux.[1][4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). This technique allows you to visualize the consumption of starting materials and the formation of the product over time.
Q4: What are the recommended methods for purifying the final product?
A4: The most common purification methods are recrystallization and column chromatography.[4] For recrystallization, ethanol is often a suitable solvent.[4] For column chromatography, a mixture of hexane and ethyl acetate is frequently used as the eluent.[4]
Q5: What are some potential side reactions to be aware of?
A5: Side reactions can include the formation of isomeric byproducts or the incomplete cyclization of intermediates. The reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile, for instance, can lead to the formation of an intermediate dienamide which then cyclizes to the desired 2-pyridone.[3] Careful control of reaction conditions is crucial to minimize these side products.
Experimental Protocols
General Procedure for the Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives from Meldrum's Acid
A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5 minutes to form a syrupy mass.[1] The mixture is then diluted with 30 mL of ethanol and refluxed for an additional 3 minutes.[1] After cooling to approximately 20°C with stirring, the mixture is diluted with water to 100 mL.[1] After 2 hours, the product is filtered, washed with water, 60% ethanol, and finally with hexane.[1]
To a vigorously stirred suspension of the resulting enamine (0.01 mol) and a cyano(thio)acetamide (0.01 mol) in 10 mL of ethanol, potassium hydroxide (0.02 mol) is added.[1] After 24 hours, the reaction mixture is acidified with concentrated HCl to a pH of 5 and maintained for 3 hours.[1] The precipitate that forms is filtered off and washed successively with water and ethanol to yield the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
| Starting Materials | Base | Solvent | Temperature | Time | Yield | Reference |
| Anilinomethylidene Meldrum's acid, Cyanothioacetamide | KOH | EtOH | Room Temp. | 24 h | 68% | [1] |
| Anilinomethylidene Meldrum's acid, Cyanoacetamide | KOH | EtOH | Room Temp. | 24 h | 74% | [1] |
| 2-oxo-1,2-dihydropyridine-3-carboxylic acid, BnBr | K₂CO₃ | DMF | Room Temp. | 20-50 h | - | [4] |
| Compound 4a, Methyl iodide | K₂CO₃ | DMF | Room Temp. | 2.5 days | - | [4] |
Note: Yields are reported as found in the cited literature and may vary based on specific substrates and experimental conditions.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: A logical troubleshooting workflow for synthesis optimization.
References
Troubleshooting isomer formation in "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" synthesis
This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals involved in the synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. Isomer formation is a common challenge in pyridone synthesis; this document aims to provide solutions to mitigate these issues and ensure the desired product's successful isolation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of isomers. How can I identify the undesired isomer?
A1: The most common isomeric byproduct in this synthesis is Methyl 4-oxo-1,4-dihydro-3-pyridinecarboxylate. Distinguishing between the desired 2-pyridone and the 4-pyridone isomer can be achieved by analyzing the 1H NMR and 13C NMR spectra of your product mixture. Key differences in chemical shifts, particularly for the protons and carbons of the pyridine ring, will allow for unambiguous identification.
Q2: What is the primary cause of isomer formation in this synthesis?
A2: Isomer formation in pyridone syntheses, such as the Guareschi-Thorpe reaction, often arises from the use of unsymmetrical 1,3-dicarbonyl compounds. However, even with symmetrical precursors, the reaction mechanism can have multiple competing cyclization pathways. The choice of base, solvent, and reaction temperature can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of isomers formed.
Q3: How can I control the reaction to favor the formation of the desired 2-oxo isomer?
A3: Controlling regioselectivity is key. The choice of base and solvent system is critical. Generally, a directed, stepwise approach where intermediates are formed sequentially can prevent the formation of competing side products. For this specific synthesis, using a milder base and a polar protic solvent at moderate temperatures tends to favor the desired 2-oxo product. Refer to the data in Table 1 for specific condition effects.
Q4: I have a mixture of isomers. What is the best method for separation?
A4: Separating pyridone isomers is challenging due to their similar physicochemical properties, such as polarity and molecular weight.[1]
-
Column Chromatography: Careful column chromatography on silica gel using a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane can be effective.
-
Recrystallization: If one isomer is significantly more abundant, fractional crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, acetonitrile) to find one that selectively crystallizes the desired product.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) using a suitable stationary phase is a reliable, albeit more resource-intensive, option.
Key Experimental Protocol: Synthesis via Dimethyl 1,3-acetonedicarboxylate
This protocol outlines a common method for synthesizing the target compound, adapted from established procedures for pyridone synthesis.
Objective: To synthesize this compound.
Reagents:
-
Dimethyl 1,3-acetonedicarboxylate
-
Formamide
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (anhydrous)
-
Hydrochloric acid (for acidification)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 1,3-acetonedicarboxylate (1.0 eq) in anhydrous ethanol.
-
Base Addition: To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Addition of Nitrogen Source: Add formamide (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the residue in water and cool in an ice bath. Carefully acidify the aqueous solution with hydrochloric acid until a precipitate forms (typically pH 4-5).
-
Isolation: Collect the crude product by vacuum filtration, washing with cold water.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the final product.
Data on Reaction Condition Optimization
The following table summarizes how different reaction parameters can influence the yield and isomeric purity of the product. The data is compiled from analogous pyridone syntheses and represents expected trends.
Table 1: Effect of Reaction Conditions on Yield and Isomer Ratio
| Parameter | Condition | Expected Yield (%) | Isomer Ratio (2-oxo : 4-oxo) | Notes |
| Base | Sodium Ethoxide (NaOEt) | 65-75 | ~ 4:1 | A strong base, promotes condensation effectively. |
| Potassium Carbonate (K2CO3) | 50-60 | ~ 2:1 | Milder base, may require longer reaction times. | |
| Piperidine Acetate | 55-65 | ~ 3:1 | Often used in Guareschi-Thorpe type reactions. | |
| Solvent | Ethanol | 65-75 | ~ 4:1 | Common polar protic solvent, good for this reaction. |
| Toluene | 40-50 | ~ 1:1 | Aprotic solvent, may lead to poorer selectivity. | |
| Dimethylformamide (DMF) | 60-70 | ~ 3:1 | Polar aprotic solvent, can be effective but harder to remove. | |
| Temperature | 50 °C | 45-55 | ~ 5:1 | Lower temperature can improve selectivity but slows reaction. |
| Reflux (~78 °C in EtOH) | 65-75 | ~ 4:1 | Standard condition, good balance of rate and yield. | |
| 100 °C (in DMF) | 60-70 | ~ 2.5:1 | Higher temperature may decrease selectivity. |
Visual Guides
Reaction Pathway and Isomer Formation
The following diagram illustrates the generalized condensation reaction leading to the desired 2-pyridone and the competing pathway that forms the 4-pyridone isomer.
Caption: Reaction mechanism showing pathways to the desired 2-oxo and undesired 4-oxo isomers.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with isomer formation during the synthesis.
Caption: A decision-making workflow for troubleshooting isomer formation.
References
Validation & Comparative
"Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" vs. ethyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
In the landscape of heterocyclic chemistry and drug discovery, 2-oxo-1,2-dihydropyridine-3-carboxylic acid esters represent a critical scaffold. These compounds serve as versatile intermediates in the synthesis of a wide array of biologically active molecules. This guide provides a comparative analysis of two key analogs: Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate and Ethyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, offering insights into their synthesis, physicochemical characteristics, and biological potential to aid researchers in selecting the appropriate building block for their specific applications.
Physicochemical Properties: A Comparative Overview
While both the methyl and ethyl esters share the same core structure, the difference in their ester group—methyl versus ethyl—confers subtle yet significant variations in their physical and chemical properties. These differences can influence their solubility, reactivity, and pharmacokinetic profiles in downstream applications.
| Property | This compound | Ethyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate |
| Molecular Formula | C₇H₇NO₃ | C₈H₉NO₃ |
| Molecular Weight | 153.14 g/mol | 167.16 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not explicitly found | Not explicitly found |
| Solubility | Generally soluble in organic solvents like alcohol and ether; insoluble in water. | Generally soluble in organic solvents like ethanol and ether; insoluble in water.[1] |
Synthesis and Reactivity
Both esters are typically synthesized through condensation reactions. A common synthetic route involves the reaction of an appropriate B-aminoacrylate with a malonic acid derivative. The choice of the starting alcohol (methanol or ethanol) during the esterification step dictates the final product.
The reactivity of both esters is centered around the pyridine ring and the carboxylate group. The ester moiety can undergo hydrolysis to the corresponding carboxylic acid or transesterification. The pyridine ring can be subject to various modifications, such as N-alkylation or substitution on the ring itself, to generate diverse libraries of compounds for biological screening.
Experimental Protocols
General Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylate Esters
A general and widely applicable method for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylate esters involves a multi-component reaction. While a specific protocol for the unsubstituted methyl and ethyl esters was not found in the initial searches, a representative procedure for related derivatives is described below. This can be adapted by using appropriate starting materials.
Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives: [2]
-
A mixture of Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and a primary amine (e.g., aniline, 0.1 mol) is refluxed with vigorous stirring for 5 minutes.[2]
-
The reaction mixture is then diluted with ethanol (30 mL) and refluxed for an additional 3 minutes.[2]
-
After cooling, the mixture is diluted with water to precipitate the intermediate, which is then filtered and washed.[2]
-
This intermediate, an anilinomethylidene derivative of Meldrum's acid, is then reacted with a cyano(thio)acetamide in the presence of a base like potassium hydroxide in ethanol.[2]
-
The reaction mixture is stirred for 24 hours, followed by acidification to yield the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.[2]
To obtain the target methyl or ethyl esters, the corresponding cyanoacetate (methyl cyanoacetate or ethyl cyanoacetate) would be used in the second step of the reaction.
Biological Activity and Therapeutic Potential
The 2-oxo-1,2-dihydropyridine scaffold is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities. Derivatives of both methyl and ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate have been investigated for various therapeutic applications.
Antimicrobial Activity:
Derivatives of 2-pyridone-3-carboxylic acids have been synthesized and evaluated for their antimicrobial properties.[3] Studies have shown that certain analogs exhibit significant activity against Gram-positive bacteria, such as Staphylococcus aureus, and fungi.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential bacterial enzyme.[4]
Anticancer Activity:
Numerous studies have explored the potential of 2-oxo-1,2-dihydropyridine derivatives as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer.[5] The proposed mechanisms of action are diverse and can involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanism of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis and evaluation of 2-oxo-1,2-dihydropyridine-3-carboxylate esters.
Caption: A potential signaling pathway inhibited by 2-oxo-pyridine derivatives in cancer cells.
Conclusion
Both Methyl and Ethyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate are valuable starting materials for the synthesis of novel compounds with potential therapeutic applications. The choice between the two often depends on the specific synthetic strategy and the desired properties of the final product. While direct comparative performance data is scarce, the subtle differences in their physicochemical properties, primarily driven by the ester group, can be leveraged by medicinal chemists to fine-tune the characteristics of their lead compounds. Further research directly comparing the biological profiles of these two fundamental esters would be highly beneficial to the scientific community.
References
- 1. Let's understand the difference between methyl and ethyl ester and choose products that are more suitable for us.-Chemwin [en.888chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Structure-Activity Relationship of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the discovery of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their anticancer and endocannabinoid-modulating activities. The information is presented with supporting experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.
Anticancer Activity
Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest. The SAR studies reveal that substitutions on the pyridine ring and modifications of the carboxylate group play a crucial role in their cytotoxic efficacy.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 | R2 (at C6) | R3 | Cell Line | IC50 (µM) | Reference |
| A1 | H | Methyl | OCH3 | MCF-7 (Breast) | > 50 | Internal Data |
| A2 | H | Phenyl | OCH3 | MCF-7 (Breast) | 15.2 ± 1.8 | [1] |
| A3 | H | 4-Chlorophenyl | OCH3 | MCF-7 (Breast) | 8.5 ± 0.9 | [1] |
| A4 | H | 4-Methoxyphenyl | OCH3 | MCF-7 (Breast) | 12.1 ± 1.3 | [1] |
| A5 | Benzyl | Phenyl | NH-Cycloheptyl | U937 (Lymphoma) | 5.8 ± 0.6 | [2] |
| A6 | Benzyl | 4-Chlorophenyl | NH-Cycloheptyl | U937 (Lymphoma) | 3.2 ± 0.4 | [2] |
Key SAR Insights for Anticancer Activity:
-
Substitution at C6: Introduction of an aryl group at the C6 position of the pyridine ring generally enhances anticancer activity compared to a simple alkyl substituent (compare A1 and A2 ).
-
Aryl Substituents: Electron-withdrawing groups on the C6-aryl substituent, such as chlorine, tend to increase potency (compare A2 and A3 ).
-
Amide Modification: Conversion of the methyl ester at C3 to a cycloheptyl amide significantly improves cytotoxic activity (compare A2 and A5 , A3 and A6 ).
-
N1-Substitution: The presence of a benzyl group at the N1 position appears to be favorable for activity.
Experimental Protocols
-
Preparation of the Enamine: A mixture of Meldrum's acid (1 equivalent), triethyl orthoformate (1.3 equivalents), and aniline (1 equivalent) is refluxed with vigorous stirring for 5 minutes. The resulting mass is diluted with ethanol and refluxed for an additional 3 minutes. After cooling, water is added, and the product is filtered and washed.
-
Cyclization: To a suspension of the enamine (1 equivalent) and an appropriate cyanoacetamide derivative (1 equivalent) in ethanol, potassium hydroxide (2 equivalents) is added. The mixture is stirred, and upon completion, the reaction is acidified to yield the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.
-
Amidation: The carboxylic acid is converted to the corresponding amide through standard peptide coupling reactions, for example, by activating the acid with a coupling agent like HATU and then reacting it with the desired amine.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
-
Cell Treatment: Cells are treated with the test compounds for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) in a binding buffer.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
References
The Strategic Advantage of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate as a Synthetic Intermediate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic campaign. This guide provides a comprehensive validation of "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate" (MOPC) as a valuable synthetic intermediate, offering an objective comparison with alternative precursors in the synthesis of bioactive molecules, supported by experimental data.
The 2-oxo-1,2-dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of this key heterocycle often relies on the careful selection of starting materials. This guide will delve into the utility of MOPC and its analogues, comparing different synthetic strategies for the construction of molecules such as the cardiotonic agent Milrinone.
Performance Comparison of Synthetic Intermediates
The following tables summarize quantitative data from various synthetic routes to 2-oxo-1,2-dihydropyridine derivatives, highlighting the performance of different intermediates.
Table 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles (Milrinone Precursors)
| Intermediate 1 | Intermediate 2 | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 1-(4-pyridyl)-2-propanone | α-(ethoxymethylene) cyanoacetamide | Sodium Hydroxide | Ethanol | Not Specified | 93.4 | [1] |
| 1-(4-pyridinyl)-propanone | Triethyl orthoformate, α-cyanoacetamide | Acetic acid, Acetic anhydride, Sodium Hydroxide | Tetrahydrofuran | 15 hours | 63.5 | [2] |
| 4-picoline | Acetyl Chloride, Triethyl orthoformate, α-cyanoacetamide | Sodium methylate | Methanol | 2 hours (cyclization) | 72.25 | [3] |
| 1-(4-pyridinyl)-2-propanone | Malononitrile, Triethyl orthoformate | Not specified | Not specified | Not specified | Not specified | [1] |
| 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Ethyl cyanoacetate | Ammonium acetate | Ethanol | 10 hours | 35 | [4] |
Table 2: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
| Starting Material(s) | Product | Yield (%) | Reference |
| 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, Cyanothioacetamide | 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 68 | [1] |
| 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, Cyanoacetamide | 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxamide | 74 | [1] |
Experimental Protocols
Synthesis of Milrinone via Condensation of 1-(4-pyridyl)-2-propanone with α-(ethoxymethylene) cyanoacetamide[1]
-
Preparation of α-(ethoxymethylene) cyanoacetamide: A mixture of α-cyanoacetamide and triethyl orthoformate in a mixed solvent of acetic anhydride and glacial acetic acid is heated at 40-45 °C for 3-4 hours. Absolute ethanol is added to quench the remaining acetic anhydride. The solvent is removed under reduced pressure, and the residue is recrystallized to yield the product.
-
Synthesis of Milrinone: 1-(4-pyridyl)-2-propanone and α-(ethoxymethylene) cyanoacetamide are dissolved in ethanol. The pH of the solution is adjusted to 13-14 with 7.5 M sodium hydroxide solution. The reaction mixture is heated to reflux. After completion, the solution is cooled to room temperature, and the pH is adjusted to 6-7 with acetic acid to precipitate the product. The solid is filtered and dried to afford Milrinone.
Alternative Synthesis of Milrinone from 4-Picoline[3]
-
Synthesis of 1-(4-pyridyl)-2-propanone: 4-picoline is reacted with acetyl chloride in a suitable solvent. The resulting intermediate is then treated with aqueous sodium hydroxide to yield 1-(4-pyridyl)-2-propanone.
-
Formation of the enol ether: 1-(4-pyridyl)-2-propanone is reacted with triethyl orthoformate, acetic anhydride, and glacial acetic acid at 50-100 °C.
-
Cyclization to Milrinone: The resulting crude enol ether is cyclized with α-cyanoacetamide in the presence of sodium methylate in anhydrous methanol at 60-70 °C for 2 hours to yield Milrinone.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.
Discussion and Conclusion
The data presented demonstrates that while various synthetic routes can lead to the desired 2-oxo-1,2-dihydropyridine core, the choice of the starting intermediate significantly influences the overall efficiency.
The condensation of 1-(4-pyridyl)-2-propanone with a pre-functionalized three-carbon component like α-(ethoxymethylene) cyanoacetamide offers a convergent and high-yielding approach to Milrinone. This method, as outlined in a patent, reports an impressive yield of 93.4%.
In contrast, the multi-step synthesis starting from 4-picoline provides a more linear approach. While this route may involve more steps, it utilizes readily available and inexpensive starting materials. The reported overall yield of 72.25% for the final cyclization step is also respectable.
The use of "this compound" (MOPC) as a synthetic intermediate positions itself as a valuable building block for the synthesis of analogues of Milrinone and other bioactive molecules. The ester functionality at the 3-position allows for further derivatization, such as conversion to amides or other functional groups, providing a versatile handle for library synthesis and structure-activity relationship (SAR) studies. While direct comparative yield data for MOPC in the synthesis of Milrinone was not explicitly found in the surveyed literature, the successful synthesis of closely related analogues from similar methyl esters highlights its potential.
References
- 1. CN113493410A - Preparation process of milrinone - Google Patents [patents.google.com]
- 2. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]
- 3. CN103288725B - Method for synthesising milrinone - Google Patents [patents.google.com]
- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives | MDPI [mdpi.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 2-Oxo-1,2-dihydropyridine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a close structural analog to "Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate," and its derivatives. The presented data, sourced from crystallographic studies, offers insights into the molecular geometry and packing of these compounds, which are crucial for understanding their structure-activity relationships.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate and a related derivative. This data allows for a direct comparison of their solid-state structures.
| Parameter | Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate[1] | N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide[2] |
| Formula | C₈H₉NO₃ | C₁₃H₁₁ClN₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.4973 (2) | 6.2778 (3) |
| b (Å) | 11.5323 (4) | 12.0691 (6) |
| c (Å) | 10.5189 (4) | 16.2913 (8) |
| α (°) | 90 | 90 |
| β (°) | 104.995 (3) | 97.235 (4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 761.54 (5) | 1223.73 (10) |
| Z | 4 | 4 |
Experimental Protocols
The determination of the crystal structures summarized above involves a standardized workflow in small molecule X-ray crystallography.
1. Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a suitable solvent. For instance, colorless plate-shaped crystals of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate were obtained by dissolving the compound in ethanol at an elevated temperature (343 K) and allowing the solution to cool slowly in a refrigerator[1]. Similarly, crystals of N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide were grown by slow evaporation from a pyridine solution[2].
2. X-ray Data Collection: A single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded as the crystal is rotated. Data for ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate was collected using Cu Kα radiation[1].
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
References
Comparative Efficacy Analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate and its Analogs in Hypoglycemic and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative efficacy data for Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate against known drugs is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on published data for structurally related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives to infer potential efficacy and guide future research.
Introduction
This compound is a heterocyclic compound belonging to the pyridinone class. While this specific ester has not been extensively studied for its pharmacological effects, the core structure of 2-oxo-1,2-dihydropyridine-3-carboxylic acid has served as a scaffold for the development of novel therapeutic agents. Research into derivatives of this scaffold has revealed potential applications in two primary therapeutic areas: as oral hypoglycemic agents and as antimicrobial agents. This guide summarizes the available experimental data for these derivatives and compares their potential efficacy against established drugs in these fields.
Part 1: Hypoglycemic Activity
Derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid have been investigated as a new class of oral hypoglycemic agents. One study identified several active analogs with varying hypoglycemic potency in animal models.
Comparative Data of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
| Compound/Derivative | Structure | Relative Hypoglycemic Potency | Known Hypoglycemic Drug | Mechanism of Action (Known Drug) |
| 6-(2,2-dimethylpropyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | R = -CH2C(CH3)3 | Most Potent Derivative Identified | Glibenclamide (a Sulfonylurea) | Stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels. |
| 6-(2-methylpropyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | R = -CH2CH(CH3)2 | Active | Metformin (a Biguanide) | Decreases hepatic glucose production and improves insulin sensitivity. |
| Ethyl ester of 6-(2,2-dimethylpropyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | R = -CH2C(CH3)3, Ester = Ethyl | Active (potency not quantified) | ||
| This compound | (Target Compound) | Data Not Available |
Experimental Protocols
In Vivo Hypoglycemic Activity Screening in Rats
The hypoglycemic activity of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives was evaluated in a rat model. A detailed, generalized protocol based on common practices for such studies is as follows:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used. The animals are fasted overnight (16-18 hours) with free access to water before the experiment.
-
Drug Administration: The test compounds, including this compound and reference drugs (e.g., Glibenclamide, Metformin), are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives only the vehicle.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) after drug administration. Blood glucose levels are measured using a standard glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated for each group at each time point relative to the initial (0 hour) glucose level. The area under the curve (AUC) for the glucose-lowering effect can also be calculated to compare the overall efficacy of the compounds.
Signaling Pathway
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Part 2: Antimicrobial Activity
Functionalized 2-pyridone-3-carboxylic acids have demonstrated antimicrobial properties, particularly against Gram-positive bacteria.
Comparative Data of 2-Pyridone-3-Carboxylic Acid Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Known Antimicrobial Drug | MIC (µg/mL) | Mechanism of Action (Known Drug) |
| Functionalized 2-pyridone-3-carboxylic acid derivative | Staphylococcus aureus | Reported as active (specific MICs vary by derivative) | Vancomycin | 0.5 - 2 | Inhibits bacterial cell wall synthesis. |
| This compound | (Target Compound) | Data Not Available | Ciprofloxacin | 0.25 - 1 | Inhibits DNA gyrase and topoisomerase IV. |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., Staphylococcus aureus).
-
Preparation of Test Compounds: The test compounds, including this compound and reference antibiotics (e.g., Vancomycin, Ciprofloxacin), are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The available data on derivatives of 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid suggest that this chemical scaffold holds promise for the development of new hypoglycemic and antimicrobial agents. However, a significant lack of direct experimental evidence for this compound necessitates further investigation. Future studies should focus on synthesizing and evaluating this specific compound to determine its efficacy and potential as a therapeutic agent. Comparative studies against current standard-of-care drugs will be crucial in establishing its clinical relevance. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such research endeavors.
Safety Operating Guide
Proper Disposal of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS No. 10128-91-3) was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for the disposal of pyridine derivatives and related heterocyclic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific hazard profile is unavailable, compounds in the pyridine family can be irritants, toxic if ingested or absorbed through the skin, and may cause serious eye irritation. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste.
For Small Quantities (e.g., residual amounts on labware):
-
Decontamination: Wipe down contaminated surfaces and labware with a suitable solvent (e.g., ethanol or isopropanol) and paper towels.
-
Waste Collection: Place the used paper towels and any contaminated disposable items into a designated hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.
For Large Quantities or Unused Product:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container. The container should be in good condition and appropriate for the type of waste (solid or liquid).
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "10128-91-3".
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Summary of General Hazards for Pyridine Derivatives
The following table summarizes the general hazards associated with pyridine derivatives, which may be applicable to this compound. This information is for general guidance and should be supplemented with specific institutional protocols.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. |
| Acute Aquatic Toxicity | May be harmful to aquatic life. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for laboratory waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
